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Core Science & Biosynthesis

Foundational

What are the properties of 3-Iodo-D-Phenylalanine?

An In-depth Technical Guide to 3-Iodo-D-Phenylalanine for Advanced Research Applications Introduction 3-Iodo-D-Phenylalanine is a non-canonical, synthetic amino acid that serves as a versatile and powerful tool for resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Iodo-D-Phenylalanine for Advanced Research Applications

Introduction

3-Iodo-D-Phenylalanine is a non-canonical, synthetic amino acid that serves as a versatile and powerful tool for researchers in drug development, peptide chemistry, and molecular imaging. As the D-enantiomer of its more commonly studied L-counterpart, its unique stereochemistry offers distinct advantages, primarily in the synthesis of peptides with enhanced stability and novel conformational properties. The presence of an iodine atom on the phenyl ring at the meta-position further expands its utility, providing a site for radio-labeling, cross-linking, and introducing a heavy atom for crystallographic studies.

This guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-Iodo-D-Phenylalanine. It is designed for scientists and development professionals, offering not just data, but also field-proven insights into its application, the causality behind experimental choices, and detailed protocols for its use.

Physicochemical Properties

The fundamental characteristics of 3-Iodo-D-Phenylalanine define its behavior in chemical and biological systems. While enantiomers share identical physical properties like melting point and solubility, they differ in their interaction with plane-polarized light.

Identification and Core Properties

The key identifiers and physical properties are summarized in the table below. It is critical to distinguish between the unprotected amino acid and its N-Fmoc protected form, which is the standard reagent for solid-phase peptide synthesis.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-3-(3-iodophenyl)propanoic acidInferred from L-isomer[1]
Synonyms (R)-2-Amino-3-(3-iodophenyl)propanoic acid; m-Iodo-D-phenylalanineInferred from L-isomer[2]
CAS Number Not consistently available; often grouped with L-isomer (20846-39-3)[1][3]
Fmoc-Protected CAS 478183-67-4 (for Fmoc-3-iodo-D-phenylalanine)[4]
Molecular Formula C₉H₁₀INO₂[2]
Molecular Weight 291.09 g/mol [2]
Appearance Off-white powder[2]
Melting Point > 200 °C (decomposes)[2]
Optical Rotation [α]D²⁵ = -11 ± 4º (c=1 in 1N HCl:MeOH = 1:9)Inferred from L-isomer[2]
Fmoc-Protected Optical Rotation [α]D²⁵ = +19 ± 2º (c=1 in DMF)[5]

Note on Spectroscopic Data: Specific NMR, IR, or Mass Spectrometry data for 3-Iodo-D-Phenylalanine are not broadly published. As is standard practice in research, users should refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier for definitive spectroscopic and purity data.

Core Applications & Methodologies

The utility of 3-Iodo-D-Phenylalanine stems from its dual features: the D-configuration and the reactive iodine atom.

Application in Solid-Phase Peptide Synthesis (SPPS)

Expertise & Rationale: The incorporation of D-amino acids into peptide sequences is a cornerstone strategy for therapeutic peptide design. Natural proteases, which are chiral enzymes, are highly specific for L-amino acids. Peptides containing D-amino acids are therefore resistant to proteolytic degradation, significantly increasing their in vivo half-life. Furthermore, introducing a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for receptor binding affinity and selectivity. The iodine atom serves as a valuable functional handle for post-synthetic modifications or as a precursor for radiolabeling.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for SPPS because it is base-labile. This orthogonality allows for its selective removal with a mild base (like piperidine) at each synthesis cycle without disturbing the acid-labile linkers that anchor the peptide to the solid support, a critical feature for maintaining the integrity of the final product.[6]

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle

SPPS_Workflow Resin Resin-Linker-AA(n) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Washes1 DMF Washes (x3-5) Deprotection->Washes1 Coupling Amino Acid Coupling Fmoc-3-Iodo-D-Phe-OH + Activator (e.g., HBTU/DIPEA) Washes1->Coupling Washes2 DMF Washes (x3-5) Coupling->Washes2 NextCycle Resin-Linker-AA(n)-D-Phe(3-I) Washes2->NextCycle NextCycle->Deprotection Repeat for next AA

Caption: General workflow for incorporating Fmoc-3-Iodo-D-Phe-OH via SPPS.

Protocol 2.1.1: Manual Incorporation of Fmoc-3-Iodo-D-Phe-OH

This protocol describes a single coupling cycle for adding Fmoc-3-Iodo-D-Phe-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Preparation: Place the peptide-resin from the previous cycle in a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 5 mL per 100 mg resin).

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate gently for 3 minutes. Drain the solution. Repeat with a fresh 20% piperidine solution for 7-10 minutes to ensure complete removal of the Fmoc group.[7]

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Activation: In a separate vial, dissolve Fmoc-3-Iodo-D-Phe-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling may be required. The resin is now ready for the next deprotection and coupling cycle.

Application in Radiotracer Synthesis

Expertise & Rationale: The carbon-iodine bond on the aromatic ring of 3-Iodo-D-Phe makes it an excellent precursor for radioiodination, enabling the synthesis of probes for Single Photon Emission Computed Tomography (SPECT) (using ¹²³I) or Positron Emission Tomography (PET) (using ¹²⁴I). While direct electrophilic iodination is possible, it often results in low specific activity.

A superior method for producing high specific activity radiotracers is iododestannylation.[8] This involves synthesizing a stable precursor where the iodine atom is replaced by a trialkylstannyl group (e.g., tributyltin). This precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²³I]) and a mild oxidant. The reaction is fast, efficient, and proceeds with high regioselectivity, yielding a "no-carrier-added" product with very high specific activity, which is crucial for minimizing receptor occupancy and potential pharmacological effects during in vivo imaging.[9]

Experimental Workflow: Radioiododestannylation

Radiosynthesis_Workflow Precursor D-Phe(3-SnBu3) Precursor Reaction Radioiodination Na[*I] + Oxidant (e.g., Chloramine-T) Precursor->Reaction Quench Quench Reaction (e.g., Sodium Metabisulfite) Reaction->Quench Purification Purification (SPE or HPLC) Quench->Purification Final [*I]-3-Iodo-D-Phe Formulated for use Purification->Final

Caption: Workflow for synthesizing radioiodinated phenylalanine via iododestannylation.

Protocol 2.2.1: Synthesis of [¹²³I]-3-Iodo-D-Phenylalanine

This protocol is a representative method and must be performed in a certified radiochemistry facility with appropriate shielding and handling procedures.

  • Reagent Preparation: To a shielded vial, add 5-10 µg of the N-Boc-3-(tributylstannyl)-D-phenylalanine precursor dissolved in ethanol.

  • Radioiodide Addition: Add the desired activity of Na[¹²³I] (typically 1-10 mCi) in 0.1 M NaOH.

  • Reaction Initiation: Add 10-20 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water) to initiate the electrophilic substitution. Vortex the reaction vial for 30-60 seconds at room temperature.[9]

  • Quenching: Stop the reaction by adding 50 µL of sodium metabisulfite solution (2 mg/mL in water).

  • Deprotection: Add 100 µL of 4 M HCl and heat the sealed vial at 65 °C for 10 minutes to remove the Boc protecting group.[9]

  • Purification: Neutralize the solution and purify the crude product using a C18 Sep-Pak cartridge or via semi-preparative HPLC to separate the desired radiolabeled amino acid from unreacted iodide and precursors.[8]

  • Quality Control: Analyze the final product by radio-HPLC to determine radiochemical purity and specific activity.

Stereospecificity and Biological Activity

Expertise & Rationale: The primary biological distinction between 3-Iodo-D-Phenylalanine and its L-enantiomer lies in their interaction with biological machinery. Most amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) which is overexpressed in many tumors, are stereospecific and preferentially transport L-amino acids.[10]

This stereoselectivity is the reason why radiolabeled L-isomers like 4-[¹³¹I]Iodo-L-phenylalanine are effective tumor imaging and therapeutic agents, as they are actively accumulated by cancer cells.[10][11][12] In contrast, D-phenylalanine analogues exhibit significantly lower uptake and cytotoxicity in neoplastic cells.[10]

Therefore, 3-Iodo-D-Phenylalanine is an indispensable tool for rigorous scientific inquiry. It serves as an ideal negative control in biological experiments. By comparing the effects of the L- and D-isomers, researchers can definitively attribute any observed cellular uptake, signaling event, or therapeutic effect to specific, transporter-mediated processes rather than non-specific mechanisms like passive diffusion.

Safety and Handling

3-Iodo-D-Phenylalanine should be handled according to standard laboratory safety procedures for non-volatile chemical powders.

  • GHS Hazard Information: While comprehensive GHS data is not available for the 3-iodo-D-isomer specifically, related compounds like 4-Iodo-D-phenylalanine are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[13] It is prudent to assume similar hazards.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use a chemical fume hood for weighing and preparing solutions.

  • Storage: Store in a cool, dry, dark place, typically at 2-8°C, to maintain stability.[2]

Conclusion

3-Iodo-D-Phenylalanine is a highly specialized chemical tool whose value is derived from its unique stereochemistry and the functionality of its iodine substituent. While its L-isomer is pursued for its active biological transport into tumors, the D-isomer provides researchers with the means to craft proteolytically stable peptides and to serve as a critical negative control in biological studies. Its utility in peptide synthesis and as a precursor for radiolabeled probes ensures its continued relevance in the development of novel therapeutics and advanced molecular imaging agents.

References

  • LookChem. 3-Iodo-L-Phenylalanine. [Link]

  • PubChem. 3-Iodo-L-phenylalanine. [Link]

  • PubChem. 4-Iodo-D-phenylalanine. [Link]

  • Google Patents.
  • GCE4All Knowledge Base. 3-iodo-L-phenylalanine. [Link]

  • Nowick, J. S. Lab. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Al-Tamimi, D. M., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 16(1), 624–632. [Link]

  • Iagaru, A., et al. (2012). Efficacy of Systemic Radionuclide Therapy with p-131I-Iodo-l-Phenylalanine Combined with External Beam Photon Irradiation in Treating Malignant Gliomas. The Journal of Nuclear Medicine, 53(7), 1025–1030. [Link]

  • Dittmann, H., et al. (2000). Action and efficacy of p-[131I]iodo-L-phenylalanine on primary human glioma cell cultures and rats with C6-gliomas. Anticancer Research, 20(2A), 949–953. [Link]

  • ResearchGate. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma. [Link]

  • ResearchGate. Intra-individual comparison of p-[123I]-iodo-L-phenylalanine and L-3-[123I]-iodo-α-methyl-tyrosine for SPECT imaging of gliomas. [Link]

  • Hellwig, D., et al. (2008). Intra-individual comparison of p-[123I]-iodo-L-phenylalanine and L-3-[123I]-iodo-alpha-methyl-tyrosine for SPECT imaging of gliomas. European Journal of Nuclear Medicine and Molecular Imaging, 35(1), 187–195. [Link]

  • CEM Corporation. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Kersemans, V., et al. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Cancer Biotherapy & Radiopharmaceuticals, 21(3), 235–242. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Pichler, J., et al. (2024). A phase I study of carrier-added 4-L-[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1). Neuro-Oncology. [Link]

  • Nardelli, D., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 14(15), 6393. [Link]

  • Vágner, J., et al. (2008). Fmoc Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.4. [Link]

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Exploratory

A Technical Guide to 3-Iodo-D-Phenylalanine: Enhancing Peptide Therapeutics and Research

Introduction: Beyond the Canonical Twenty—The Role of 3-Iodo-D-Phenylalanine The twenty canonical amino acids form the bedrock of protein structure and function. However, the deliberate incorporation of non-canonical ami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty—The Role of 3-Iodo-D-Phenylalanine

The twenty canonical amino acids form the bedrock of protein structure and function. However, the deliberate incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has emerged as a transformative strategy in chemical biology and drug development.[1] This approach allows for the introduction of unique chemical functionalities not found in nature, enabling the enhancement of therapeutic properties, the development of novel biomaterials, and the probing of complex biological processes.[1] Among the diverse array of ncAAs, 3-Iodo-D-Phenylalanine stands out as a particularly valuable building block for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of 3-Iodo-D-Phenylalanine, focusing on its synthesis, incorporation into peptides, and its applications in enhancing proteolytic stability and enabling advanced analytical studies. We will explore the causal relationships behind experimental choices and provide actionable protocols to empower your research and development endeavors.

Physicochemical Properties of 3-Iodo-D-Phenylalanine

3-Iodo-D-Phenylalanine is a derivative of the essential amino acid phenylalanine, featuring an iodine atom at the meta-position of the phenyl ring and a D-chiral center. These modifications impart unique properties that are highly advantageous in peptide and protein engineering.

PropertyValueSource
Molecular Formula C₉H₁₀INO₂[2]
Molecular Weight 291.09 g/mol [2]
Appearance Off-white powder-
Stereochemistry D-isomer-
Key Functional Groups Amine, Carboxylic Acid, Iodophenyl-
Storage Conditions 0-8 °C, protect from light-

The presence of the bulky, electron-rich iodine atom can influence peptide conformation and intermolecular interactions, while the D-chiral center is the key to one of its most significant applications: the enhancement of proteolytic stability.

The D-Isomer Advantage: Engineering Proteolytic Resistance

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body.[3] Proteases are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids.[4] By strategically incorporating D-amino acids, such as 3-Iodo-D-Phenylalanine, into a peptide sequence, the resulting peptide becomes resistant to proteolytic cleavage at that site.[3][4][5] This is due to the altered stereochemistry which prevents the D-amino acid from fitting into the active site of the protease.[4]

The result is a significant increase in the peptide's in vivo half-life, a critical factor for improving its bioavailability and therapeutic efficacy. Peptides containing D-amino acid substitutions have been shown to be highly stable against degradation by enzymes like trypsin and in the presence of serum.[6]

Proteolytic_Stability cluster_L L-Peptide cluster_D D-Peptide L_Peptide ...-L-AA-L-AA-... Cleavage Degraded Fragments L_Peptide->Cleavage Susceptible D_Peptide ...-L-AA-D-3-Iodo-Phe-L-AA-... No_Cleavage Intact Peptide D_Peptide->No_Cleavage Resistant Protease Protease Protease->L_Peptide Cleaves Protease->D_Peptide No Cleavage

Caption: D-amino acid incorporation confers resistance to proteolysis.

Incorporation of 3-Iodo-D-Phenylalanine into Peptides: A Practical Workflow

The most common and efficient method for incorporating 3-Iodo-D-Phenylalanine into a peptide sequence is through Solid-Phase Peptide Synthesis (SPPS).[7][8] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9] The use of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine of 3-Iodo-D-Phenylalanine (Fmoc-3-iodo-D-phenylalanine) is standard in this process.[7]

Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis

This protocol outlines the general steps for a single coupling cycle in SPPS to incorporate Fmoc-3-iodo-D-phenylalanine.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides) and swell it in an appropriate solvent like dimethylformamide (DMF) for 30-60 minutes.

2. Nα-Fmoc Deprotection:

  • Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.

  • Rationale: This exposes the free amine necessary for the next coupling reaction.

  • Procedure:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Drain the resin and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-3-iodo-D-phenylalanine:

  • Activate and couple the Fmoc-3-iodo-D-phenylalanine to the deprotected N-terminus of the growing peptide chain.

  • Rationale: This step forms the new peptide bond. The choice of coupling reagents is critical to ensure high efficiency, especially with a sterically hindered non-canonical amino acid.

  • Procedure:

    • Prepare the coupling solution:

      • Dissolve Fmoc-3-iodo-D-phenylalanine (3-5 equivalents relative to the resin substitution) in DMF.

      • Add a coupling agent, such as HBTU (3-5 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Add the coupling solution to the deprotected resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may need to be repeated.

4. Washing:

  • After successful coupling, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.[9]

SPPS_Workflow Start Resin-bound Peptide (N-terminus Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-3-iodo-D-Phe, HBTU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Resin-bound Peptide (Elongated by one residue) Wash2->End Repeat cycle for next amino acid

Caption: Fmoc-based SPPS cycle for incorporating 3-Iodo-D-Phenylalanine.

Advanced Applications of 3-Iodo-D-Phenylalanine

The unique properties of 3-Iodo-D-Phenylalanine open up a range of advanced applications in research and drug development.

Radiolabeling for Imaging and Therapeutic Applications

The iodine atom on the phenyl ring serves as a convenient handle for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I).[10] This enables the use of peptides containing 3-Iodo-D-Phenylalanine in:

  • Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) Imaging: Radioiodinated peptides can be used as imaging agents to visualize and diagnose diseases, particularly cancer.[10]

  • Targeted Radionuclide Therapy: By using a therapeutic isotope like ¹³¹I, the peptide can deliver a cytotoxic dose of radiation directly to diseased cells, minimizing damage to healthy tissue.[10]

Structural Biology and X-ray Crystallography

The heavy iodine atom in 3-Iodo-D-Phenylalanine is a powerful tool for X-ray crystallography. It can serve as an anomalous scattering center, which aids in solving the phase problem—a major bottleneck in determining the three-dimensional structure of proteins and peptides.[11][12] The ability to site-specifically incorporate this heavy atom can greatly facilitate structure determination.[12]

Peptide Stapling and Conformational Constraint

The iodophenyl group can participate in palladium-catalyzed cross-coupling reactions, such as intramolecular C-H activation, to create "stapled" peptides.[13] This involves forming a covalent bond between the 3-Iodo-D-Phenylalanine and another residue in the peptide chain, such as tryptophan.[13] This conformational constraint can lock the peptide into a specific bioactive conformation, potentially increasing its affinity for its target and further enhancing its stability.[13]

Analytical Characterization of Peptides Containing 3-Iodo-D-Phenylalanine

Thorough analytical characterization is essential to confirm the successful synthesis and purity of peptides containing 3-Iodo-D-Phenylalanine.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for purifying the crude peptide and assessing its purity.[14][15] The chromatogram should show a single major peak corresponding to the desired product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[15][16] The observed mass should match the theoretical mass of the peptide containing 3-Iodo-D-Phenylalanine. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the non-canonical amino acid.[17]

Conclusion

3-Iodo-D-Phenylalanine is a versatile and powerful non-canonical amino acid that offers significant advantages for researchers and drug developers. Its incorporation into peptides, primarily through Fmoc-based SPPS, provides a straightforward method to enhance proteolytic stability, a key factor in improving the therapeutic potential of peptide-based drugs. Furthermore, the iodine atom serves as a valuable tool for radiolabeling, structural biology, and the creation of conformationally constrained peptides. As the field of peptide therapeutics continues to grow, the strategic use of 3-Iodo-D-Phenylalanine will undoubtedly play a crucial role in the development of next-generation therapies with improved efficacy and pharmacokinetic properties.

References

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  • Mandal, S. M., & Roy, S. (Eds.). (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry.
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  • Silverman, J. A., & Harbury, P. B. (2002). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Journal of the American Chemical Society, 124(8), 1684-1685.
  • Miclea, A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095. Retrieved from [Link]

  • Gröger, H., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(10), 3076-3080. Retrieved from [Link]

  • Al-Sabi, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12499. Retrieved from [Link]

  • Samnick, S., & Kirsch, C. M. (2007). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia. Google Patents.
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  • Santos, M. E., & Brodbelt, J. S. (2009). Deciphering the peptide iodination code: Influence on subsequent gas-phase radical generation with photodissociation ESI-MS. Journal of the American Society for Mass Spectrometry, 20(11), 2079-2088. Retrieved from [Link]

  • Apostolopoulos, V., et al. (2018). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. Biomacromolecules, 19(11), 4335-4345.
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  • Zhou, J., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 5(9), 931-943. Retrieved from [Link]

  • Sparrow, J. T., & Gotto, A. M., Jr. (1980). Synthesis of a peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. The International Journal of Peptide and Protein Research, 16(5), 353-358. Retrieved from [Link]

  • Malde, A., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7351. Retrieved from [Link]

  • Fersing, C., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(19), 6825. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Amdursky, N., & Gazit, E. (2013). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Angewandte Chemie International Edition, 52(49), 12937-12939. Retrieved from [Link]

  • Nagarkar, R. P., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 43(2), 78-87. Retrieved from [Link]

  • Van Eeckhaut, A., et al. (2007). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Chromatography B, 847(2), 269-277. Retrieved from [Link]

  • Black, S. N., et al. (2019). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Organic Process Research & Development, 23(11), 2493-2501.
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  • Van Eeckhaut, A., et al. (2008). LC-UV/MS Characterization and DOE Optimization of the Iodinated Peptide Obestatin. Journal of the American Society for Mass Spectrometry, 19(4), 546-556. Retrieved from [Link]

  • Hamilton, R. H., Jr. (1942). X-ray diffraction studies in iodinated amino-acids and proteins. Biochemical Journal, 36(10-12), 825-828.
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Foundational

A Senior Application Scientist's Guide to Sourcing and Utilizing 3-Iodo-D-Phenylalanine for Advanced Research

For researchers and drug development professionals, the incorporation of non-canonical amino acids into peptides and other molecular frameworks is a cornerstone of modern therapeutic design. Among these, 3-Iodo-D-Phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the incorporation of non-canonical amino acids into peptides and other molecular frameworks is a cornerstone of modern therapeutic design. Among these, 3-Iodo-D-Phenylalanine stands out for its utility in structural biology, radiolabeling, and as a building block for targeted therapeutics. Its unique properties, stemming from the iodine substituent and the D-enantiomeric configuration, offer distinct advantages.

This guide provides an in-depth technical overview of 3-Iodo-D-Phenylalanine, a critical analysis of its commercial supplier landscape, and actionable protocols for its validation and application. The objective is to equip scientists with the necessary expertise to confidently source and effectively utilize this powerful research compound.

The Scientific Imperative for 3-Iodo-D-Phenylalanine

3-Iodo-D-Phenylalanine is a derivative of the essential amino acid phenylalanine, featuring an iodine atom at the meta-position (position 3) of the phenyl ring and a D-chiral center. This specific configuration is not arbitrary; it is engineered for distinct scientific purposes.

  • The Role of Iodine : The iodine atom is a heavy halogen that significantly alters the molecule's properties. It enhances binding affinity in certain protein-ligand interactions through halogen bonding.[1] Its presence is particularly valuable for X-ray crystallography, where the heavy atom can aid in solving phase problems. Furthermore, the iodine atom serves as a handle for radiolabeling (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I), making it a crucial component for molecular imaging probes and targeted radiotherapies.[2]

  • The Significance of the D-Enantiomer : While L-amino acids are the canonical building blocks of proteins in nature, D-amino acids like D-Phenylalanine exhibit unique biological activities, including analgesic properties.[3] Peptides incorporating D-amino acids often show increased resistance to proteolytic degradation, leading to enhanced stability and longer in vivo half-lives—a highly desirable trait in drug development.

  • Key Applications : The compound is widely utilized in solid-phase peptide synthesis (SPPS) to create novel peptide-based therapeutics, particularly in cancer research.[4][5] It is also instrumental in studies involving the L-type amino acid transporter 1 (LAT1), a protein overexpressed in many cancer cells, where iodinated phenylalanine analogs have shown promise for targeted drug delivery.[1] Recent research has also pointed to its potential as a cytostatic agent and a radiosensitizer in the treatment of malignant neoplasia.[6]

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-quality 3-Iodo-D-Phenylalanine is paramount for experimental success and reproducibility. The market offers various forms, primarily the Fmoc-protected version (Fmoc-3-iodo-D-phenylalanine) for direct use in peptide synthesis. The table below provides a comparative overview of offerings from prominent suppliers based on publicly available data.

Supplier Product Name/Variant CAS Number Purity Specification Molecular Weight ( g/mol ) Storage Conditions
Chem-Impex Fmoc-3-iodo-D-phenylalanine478183-67-4≥ 98% (HPLC)513.40-8 °C
Chem-Impex 3-Iodo-L-phenylalanine20846-39-3≥ 99% (HPLC)291.10-8 °C
MedchemExpress 3-Iodo-L-phenylalanine20846-39-399.45%Not Specified-80°C (6 months) or -20°C (1 month)
CymitQuimica L-Phenylalanine, 3-iodo-20846-39-397%291.0857Not Specified
LookChem (Aggregator) 3-Iodo-L-Phenylalanine20846-39-3Varies by supplier~291.092-8°C (protect from light)

Note: Data is compiled from supplier websites and is subject to change. The D-enantiomer is more specialized, with Fmoc-3-iodo-D-phenylalanine from suppliers like Chem-Impex being a key product for peptide synthesis. Researchers should always verify the specific enantiomer (D or L) required for their application.

The Scientist's Workflow for Supplier Selection and Quality Verification

Choosing a supplier is not merely a transactional step; it is the foundation of experimental integrity. The following workflow, illustrated in the diagram below, outlines a robust process for selecting a supplier and validating the procured material.

Supplier_Validation_Workflow cluster_selection Supplier Selection cluster_validation In-House Validation Define_Needs 1. Define Project Needs (Enantiomer, Purity, Quantity) Screen_Suppliers 2. Initial Supplier Screening (Catalog search, Literature) Define_Needs->Screen_Suppliers Criteria Request_Docs 3. Request CoA & Quote (Lot-specific data) Screen_Suppliers->Request_Docs Shortlist Evaluate_Data 4. Evaluate Quality Data (Purity, Identity, Price) Request_Docs->Evaluate_Data Documentation Place_Order 5. Place Order Evaluate_Data->Place_Order Decision QC_Check 6. In-house QC Check (Solubility, Stock Solution Prep) Place_Order->QC_Check Material Received Approve 7. Approve Lot for Use QC_Check->Approve Pass

Caption: A logical workflow for selecting and validating a chemical supplier.

Protocol: In-House Quality Verification of a New 3-Iodo-D-Phenylalanine Batch

This protocol establishes a self-validating system to ensure the material you purchased meets the specifications required for your experiments. Trust, but verify.

Objective: To confirm the identity, solubility, and basic purity of a newly received lot of 3-Iodo-D-Phenylalanine (or its Fmoc-protected form).

Materials:

  • 3-Iodo-D-Phenylalanine (or Fmoc-protected variant)

  • Appropriate solvent (e.g., DMF for Fmoc-variant, 1N HCl:MeOH for free amino acid)[2]

  • Vortex mixer

  • Calibrated analytical balance

  • Volumetric flasks

  • Access to an HPLC system (if available)

Methodology:

  • Documentation Review:

    • Cross-reference the received product with the Certificate of Analysis (CoA). Ensure the Lot Number, product name, and CAS number match your order.

    • Examine the purity data on the CoA. For peptide synthesis, a purity of ≥98% by HPLC is the accepted standard.[4] Note the analytical method used.

  • Physical Inspection:

    • Visually inspect the compound. It should be an off-white powder, free of discoloration or clumps, consistent with supplier specifications.[2][4]

  • Solubility Test & Stock Solution Preparation:

    • Causality: An incorrect substance or significant impurity may alter solubility characteristics. This step serves as a rapid, preliminary identity check.

    • Accurately weigh out a small amount of the compound (e.g., 5-10 mg).

    • Based on supplier data or literature, add the appropriate solvent. For example, Fmoc-3-iodo-D-phenylalanine is typically soluble in DMF.[4]

    • Vortex the solution. The compound should dissolve completely, resulting in a clear, particulate-free solution. Any cloudiness or undissolved material warrants further investigation.

    • Prepare a concentrated stock solution (e.g., 100 mM) for future use. Store appropriately, often at -20°C or -80°C to maintain stability.[7]

  • Analytical Validation (Optional but Recommended):

    • If an HPLC system is available, inject a small aliquot of your prepared stock solution.

    • While a full quantitative analysis is complex, you can compare the resulting chromatogram to the one provided on the CoA. The retention time of the main peak should be consistent. The presence of significant secondary peaks not seen on the supplier's chromatogram is a red flag.

Application Protocol: Fmoc-SPPS of a 3-Iodo-D-Phenylalanine-Containing Peptide

This section provides an authoritative protocol for incorporating Fmoc-3-iodo-D-phenylalanine into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Objective: To successfully couple Fmoc-3-iodo-D-phenylalanine onto a growing peptide chain on a solid support.

SPPS_Cycle Resin Resin-NH-AA(n) Deprotection 1. Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-3-Iodo-D-Phe, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride) Wash2->Capping Next_Cycle Resin-NH-AA(n)-AA(I-D-Phe) Wash2->Next_Cycle If no capping Capping->Next_Cycle Ready for next amino acid

Caption: The core cycle of solid-phase peptide synthesis (SPPS) featuring the coupling step.

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) to which the first amino acid has already been coupled and its Fmoc group removed.

  • Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group from the growing peptide chain.

    • Drain and repeat this treatment once more.

    • Causality: The Fmoc group is base-labile and must be removed to expose the free amine for the next coupling reaction. Piperidine is the standard base for this purpose.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts. A successful wash is critical to prevent side reactions in the next step.

  • Coupling Reaction:

    • Prepare the activation mixture in a separate vessel. Dissolve Fmoc-3-iodo-D-phenylalanine (3-5 equivalents relative to resin loading), an activator like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

    • Causality: The activator (HBTU) reacts with the carboxylic acid of the amino acid to form a highly reactive ester, which is susceptible to nucleophilic attack by the free amine on the resin-bound peptide. The base (DIPEA) is required to neutralize the reaction and facilitate the process.

    • Add the activation mixture to the washed resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring and Repetition: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Capping (Optional): To permanently block any unreacted free amines and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and a base.

This cycle is repeated for each amino acid in the sequence. Upon completion, the peptide is cleaved from the resin, deprotected, and purified using reverse-phase HPLC.

By adhering to this structured approach—from understanding the molecule's fundamental importance to rigorously vetting suppliers and applying validated protocols—researchers can harness the full potential of 3-Iodo-D-Phenylalanine to advance their scientific and therapeutic development goals.

References

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 3-Iodo-L-Phenylalanine. Retrieved from [Link]

  • Google Patents. (n.d.). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • Ujita, S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Iodinated Amino Acids in Biochemistry

From Biosynthesis to Bioanalysis: A Structural and Functional Compendium Executive Summary This technical guide provides a comprehensive analysis of iodinated amino acids, specifically focusing on the thyronine class (T4...

Author: BenchChem Technical Support Team. Date: February 2026

From Biosynthesis to Bioanalysis: A Structural and Functional Compendium

Executive Summary

This technical guide provides a comprehensive analysis of iodinated amino acids, specifically focusing on the thyronine class (T4, T3) and their precursors (MIT, DIT). Unlike standard amino acids incorporated into the proteome via translation, iodinated amino acids are post-translationally modified derivatives of tyrosine that function as potent endocrine signalers.

For researchers in drug development, understanding the precise enzymatic control of these molecules—from the organification of iodine by Thyroid Peroxidase (TPO) to the tissue-specific activation by Deiodinases—is critical. This guide synthesizes structural biochemistry, genomic signaling mechanisms, and gold-standard LC-MS/MS analytical protocols to support high-fidelity experimental design.

Part 1: Structural Biochemistry & Biosynthesis

The naturally occurring iodinated amino acids are synthesized within the thyroid follicle. The core scaffold is L-tyrosine . The addition of iodine occurs at the 3 and 5 positions of the phenolic ring.[1]

The Core Components[1]
  • Monoiodotyrosine (MIT): Tyrosine iodinated at the C3 position.

  • Diiodotyrosine (DIT): Tyrosine iodinated at C3 and C5.

  • Thyroxine (T4): Formed by the ether linkage of two DIT molecules. It is the major pro-hormone.

  • Triiodothyronine (T3): Formed by coupling MIT and DIT (or deiodination of T4). It is the biologically active ligand.

The Biosynthetic Assembly Line

The synthesis is not a free-solution reaction but occurs on the scaffold of the glycoprotein Thyroglobulin (Tg) .

Mechanistic Insight: The enzyme Thyroid Peroxidase (TPO) is the rate-limiting machinery. It performs two distinct catalytic functions:[2][3][4][5]

  • Iodination (Organification): Oxidation of iodide (

    
    ) to an iodinating species (
    
    
    
    or
    
    
    ) using
    
    
    , which then attacks the tyrosyl residues of Tg.[6]
  • Coupling: The oxidative radical coupling of two iodotyrosyl residues to form the ether bridge of the thyronine structure.

Experimental Note: When studying TPO inhibitors (e.g., methimazole) in vitro, ensure


 concentrations are strictly controlled, as excess peroxide can irreversibly inactivate the heme center of TPO.
Visualization: Biosynthetic Pathway

Biosynthesis Blood Blood Stream (Iodide I-) NIS NIS Symporter (Basolateral Membrane) Blood->NIS Active Transport Follicle Thyrocyte Cytosol NIS->Follicle Pendrin Pendrin/Anoctamin (Apical Membrane) Follicle->Pendrin Lumen Follicular Lumen (Colloid) Pendrin->Lumen Efflux TPO Thyroid Peroxidase (Oxidation & Coupling) Lumen->TPO Substrate T4T3 T4 / T3 (Cleaved from Tg) TPO->T4T3 Iodination & Coupling Tg Thyroglobulin (Tyrosine Scaffold) Tg->Lumen Exocytosis T4T3->Blood Secretion via MCT8

Figure 1: Vectorial transport of iodide and organification on the Thyroglobulin scaffold.

Part 2: Metabolic Regulation (The Deiodinases)

Circulating T4 is essentially a pro-drug. Tissue-specific bioavailability is regulated by three selenocysteine-containing enzymes: Iodothyronine Deiodinases (DIO1, DIO2, DIO3) .

Enzyme Kinetics & Function

Understanding the "Ring Selection" logic is vital for interpreting metabolite profiles.

FeatureType 1 Deiodinase (D1)Type 2 Deiodinase (D2)Type 3 Deiodinase (D3)
Primary Reaction Outer & Inner Ring DeiodinationOuter Ring Deiodination (Activation)Inner Ring Deiodination (Inactivation)
Primary Function Plasma T3 generation; ClearanceLocal T3 generation (Brain, Pituitary, BAT)Degradation to rT3 and T2
Kinetics (Km for T4) High (

M)
Low (

M)
Low (

M)
Inhibitors PTU (Propylthiouracil)Sensitivity to T4 (Ubiquitination)Induced by Hypoxia/Inflammation

Causality in Research: If your compound targets metabolic upregulation, measuring systemic T3 is insufficient. You must assess D2 activity in target tissues (e.g., skeletal muscle or brown adipose tissue), as D2 drives intracellular saturation of nuclear receptors.

Visualization: The Activation/Inactivation Cascade

Deiodination T4 Thyroxine (T4) (Pro-hormone) T3 Triiodothyronine (T3) (Active) T4->T3 D1, D2 (Outer Ring) rT3 Reverse T3 (rT3) (Inactive) T4->rT3 D3, D1 (Inner Ring) T2 3,3'-Diiodothyronine (T2) T3->T2 D3 (Inactivation) rT3->T2 D1, D2

Figure 2: The metabolic toggle switch. D1/D2 activate T4 to T3, while D3 shunts T4 to the inactive rT3 pathway.[3]

Part 3: Mechanism of Action (Genomic Signaling)

Iodinated amino acids function primarily as nuclear receptor ligands. The Thyroid Hormone Receptor (TR) acts as a ligand-inducible transcription factor.

The Molecular Switch
  • Repression: In the absence of T3, TRs bind to Thyroid Response Elements (TREs) on DNA, recruiting Corepressors (NCoR/SMRT) and Histone Deacetylases (HDACs), silencing gene expression.

  • Activation: T3 binding induces a conformational change in the TR Ligand Binding Domain (LBD). This releases corepressors and recruits Coactivators (SRC-1, CBP/p300) , leading to chromatin relaxation and transcription.

Drug Development Implication: Isoform selectivity is the "Holy Grail."

  • TR

    
    :  Dominant in heart and bone. (Agonism 
    
    
    
    Tachycardia).
  • TR

    
    :  Dominant in liver. (Agonism 
    
    
    
    Lipid lowering, NASH treatment).
  • Strategy: Design ligands (e.g., Sobetirome) that selectively bind TR

    
     to treat dyslipidemia without cardiac toxicity.
    
Visualization: Nuclear Receptor Dynamics

GenomicSignaling cluster_nucleus Nucleus TRE TRE (DNA Sequence) TR_RXR TR / RXR Heterodimer TR_RXR->TRE CoAct Coactivator Complex (HATs) TR_RXR->CoAct Recruits (Activation) CoRep Corepressor Complex (HDACs) CoRep->TR_RXR No Ligand (Repression) mRNA mRNA Transcription CoAct->mRNA Initiates T3 T3 Ligand T3->TR_RXR Binding T3->CoRep Displaces

Figure 3: Ligand-dependent switch from repression to activation at the promoter level.

Part 4: Self-Validating Analytical Protocol (LC-MS/MS)

For accurate quantification of iodinated amino acids, Immunoassays (ELISA) are often insufficient due to cross-reactivity and matrix interference. Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference method.

The "Self-Validating" Workflow

This protocol incorporates internal standards at the earliest step to correct for extraction efficiency and ionization suppression.

Reagents:

  • Analytes: T4, T3, rT3.

  • Internal Standards (IS):

    
    -T4, 
    
    
    
    -T3 (Stable isotopes behave identically chemically but are distinguishable by mass).

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 200

      
      L of serum.
      
    • CRITICAL: Add 20

      
      L of Internal Standard Mix (10 ng/mL) before any other step. This validates the recovery of every individual sample.
      
    • Add 400

      
      L of cold Acetonitrile (ACN) with 1% Formic Acid to precipitate proteins (Thyroglobulin/Albumin).
      
    • Vortex (1 min) and Centrifuge (14,000 x g, 10 min).

  • Solid Phase Extraction (SPE) - Cleanup:

    • Use a polymeric reversed-phase cartridge (e.g., HLB or C18).

    • Condition: 1 mL Methanol

      
       1 mL Water.
      
    • Load: Supernatant from Step 1 diluted with water (to reduce organic content <10%).

    • Wash: 1 mL 5% Methanol (Removes salts/interferences).

    • Elute: 1 mL Methanol containing 0.1% Acetic Acid.

    • Evaporate: Dry under Nitrogen stream and reconstitute in Mobile Phase A.

  • LC-MS/MS Parameters:

    • Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7

      
      m). Phenyl phases offer better separation of structural isomers (T3 vs rT3).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Ionization: ESI Positive Mode (

      
      ).
      
    • MRM Transitions (Quantification):

      • T4:

        
         (Loss of formate/water/iodine pattern).
        
      • T3:

        
        .
        
      • IS (

        
        -T4): 
        
        
        
        .
Data Validation Criteria
  • Linearity:

    
     over 0.5 – 500 ng/dL range.[7]
    
  • Accuracy: Calculated concentration of QC samples must be within

    
     of nominal.
    
  • IS Recovery: The area count of the Internal Standard must be consistent (within 20% variation) across the run. A drop indicates matrix suppression.

References

  • Biosynthesis & TPO Mechanism

    • Ruf, J., & Carayon, P. (2006). Structural and functional analysis of thyroid peroxidase. Archives of Biochemistry and Biophysics.
  • Deiodinase Physiology

    • Bianco, A. C., & Kim, B. W. (2006). Deiodinases: implications of the local control of thyroid hormone action.[3] Journal of Clinical Investigation.

  • Nuclear Receptor Signaling

    • Flamant, F., et al. (2006). International Union of Pharmacology. LIX. The pharmacology and classification of the nuclear receptor superfamily: thyroid hormone receptors. Pharmacological Reviews.
  • LC-MS/MS Analytical Standards

    • Soldin, O. P., et al. (2005). Pediatric reference intervals for free thyroxine and free triiodothyronine. Clinica Chimica Acta (Describes isotope dilution mass spectrometry methods).
  • Thyromimetics & Drug Development

    • Scanlan, T. S. (2010). Sobetirome: a case history of bench-to-clinic drug discovery and development. Heart Failure Reviews.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Iodo-D-Phenylalanine as a Versatile Probe for Elucidating Protein Structure and Function

Introduction: The Strategic Advantage of 3-Iodo-D-Phenylalanine in Protein Science In the intricate world of protein science, the ability to precisely interrogate molecular structure and function is paramount. Unnatural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 3-Iodo-D-Phenylalanine in Protein Science

In the intricate world of protein science, the ability to precisely interrogate molecular structure and function is paramount. Unnatural amino acids have emerged as powerful tools, offering chemical functionalities beyond the canonical twenty. Among these, 3-Iodo-D-phenylalanine stands out as a particularly versatile probe. Its utility stems from a unique combination of two key features: the heavy iodine atom and the D-chiral configuration.

The iodine atom, with its high electron density, serves as an excellent anomalous scatterer for X-ray crystallography, facilitating phase determination. In Nuclear Magnetic Resonance (NMR) spectroscopy, the iodine's influence on the local electronic environment can be exploited to study protein-ligand interactions. The D-configuration of the amino acid is equally significant. Unlike its L-isomer, 3-Iodo-D-phenylalanine is not a substrate for ribosomal protein synthesis, preventing its incorporation into the polypeptide chain of the target protein. This metabolic inertia is a critical advantage, as it allows the molecule to be used as a specific, non-perturbing probe to study binding pockets, active sites, and allosteric sites without being integrated into the protein's primary structure.

This guide provides an in-depth exploration of the applications of 3-Iodo-D-phenylalanine, complete with detailed protocols for its use in X-ray crystallography and NMR spectroscopy, empowering researchers, scientists, and drug development professionals to leverage this powerful tool in their investigations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-Iodo-D-phenylalanine is essential for its effective use and safe handling.

PropertyValueReference
Molecular Formula C₉H₁₀INO₂[1]([Link])
Molecular Weight 291.09 g/mol [1]([Link])
Appearance Off-white powder[1]([Link])
Storage Store at 0-8 °C, protected from light. For long-term storage of stock solutions, -20°C or -80°C is recommended.[1]([Link]

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 3-Iodo-D-phenylalanine is not widely available, the GHS hazard information for the closely related 4-Iodo-D-phenylalanine provides a strong basis for safe handling procedures.[2]([Link])

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]([Link])

  • Precautionary Measures:

    • Always handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Application 1: A Phasing Tool and Ligand for Protein X-ray Crystallography

The high atomic number of iodine makes 3-Iodo-D-phenylalanine an excellent tool for solving the phase problem in X-ray crystallography through Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) experiments. By co-crystallizing a target protein with 3-Iodo-D-phenylalanine, the resulting diffraction data can be used to determine the initial phases and solve the protein structure. The D-configuration ensures that the molecule acts as a ligand, binding to a specific site on the protein surface or in a pocket, rather than being incorporated into the polypeptide chain.

Workflow for Co-crystallization and Structure Determination

CoCrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution Prot_Pur Protein Purification and QC Screen Co-crystallization Screening Prot_Pur->Screen Probe_Prep Prepare 3-Iodo-D-Phe Stock Solution Probe_Prep->Screen Optimize Optimization of Crystal Growth Screen->Optimize Harvest Crystal Harvesting and Cryo-protection Optimize->Harvest Collect X-ray Diffraction Data Collection Harvest->Collect Process Data Processing (Integration & Scaling) Collect->Process Phase SAD/MAD Phasing Process->Phase Build Model Building and Refinement Phase->Build Analyze Structural Analysis Build->Analyze

Caption: Workflow for protein structure determination using 3-Iodo-D-phenylalanine.

Detailed Protocol: Co-crystallization of a Target Protein with 3-Iodo-D-Phenylalanine

Rationale: This protocol outlines the steps for identifying crystallization conditions for a protein in complex with 3-Iodo-D-phenylalanine. The D-amino acid is treated as a ligand, and its concentration in the crystallization trials needs to be optimized to ensure binding without inducing protein precipitation.

Materials:

  • Purified target protein at a high concentration (e.g., 5-10 mg/mL) in a suitable buffer.

  • 3-Iodo-D-phenylalanine powder.

  • Appropriate solvents for dissolving 3-Iodo-D-phenylalanine (e.g., DMSO, or the protein buffer if soluble).

  • Commercially available crystallization screens.

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates).

Procedure:

  • Protein Purity and Concentration: Ensure the target protein is highly pure (>95%) and concentrated. Buffer conditions should be stable and conducive to crystallization.

  • 3-Iodo-D-phenylalanine Stock Solution: Prepare a concentrated stock solution of 3-Iodo-D-phenylalanine (e.g., 100 mM) in a compatible solvent. If using an organic solvent like DMSO, ensure the final concentration in the crystallization drop is low (<5% v/v) to avoid interference with crystallization.

  • Setting up Crystallization Trials: a. Prepare the protein-ligand complex by incubating the purified protein with 3-Iodo-D-phenylalanine at various molar ratios (e.g., 1:5, 1:10, 1:20 protein to ligand) for at least 1 hour on ice. b. Set up crystallization screens using the sitting drop or hanging drop vapor diffusion method. Mix the protein-ligand complex solution with the reservoir solution from the screen in a 1:1 ratio. c. Set up parallel control experiments with the protein alone to distinguish between native protein crystals and complex crystals.

  • Crystal Monitoring and Optimization: a. Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). b. Regularly monitor the plates for crystal growth over several weeks. c. Once initial hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and the concentration of 3-Iodo-D-phenylalanine.

  • Crystal Harvesting and Data Collection: a. Harvest the crystals and briefly soak them in a cryoprotectant solution containing the components of the mother liquor and a cryo-agent (e.g., glycerol, ethylene glycol). b. Flash-cool the crystals in liquid nitrogen. c. Collect X-ray diffraction data at a synchrotron source, ensuring to collect data at the appropriate wavelength for anomalous scattering from iodine (λ ≈ 0.7 Å, check the absorption edge for iodine).

Application 2: Probing Protein-Ligand Interactions with NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. 3-Iodo-D-phenylalanine can be used as a probe in various NMR experiments to identify binding events and characterize the binding interface. The D-configuration is again advantageous as it prevents metabolic degradation or incorporation, ensuring that the observed interactions are specific to the binding of the small molecule probe.

NMR-based Ligand Screening Workflow

NMR_Screening_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experimentation cluster_analysis Data Analysis Prot_Prep Prepare Protein Sample (labeled or unlabeled) Control_Spec Acquire Control Spectrum (Protein only) Prot_Prep->Control_Spec Probe_Prep Prepare 3-Iodo-D-Phe Stock Solution Titration Titrate with 3-Iodo-D-Phe Probe_Prep->Titration Control_Spec->Titration Acquire_Spec Acquire Experimental Spectra (e.g., HSQC, STD) Titration->Acquire_Spec Compare_Spec Compare Control and Experimental Spectra Acquire_Spec->Compare_Spec Identify_Changes Identify Chemical Shift Perturbations (CSPs) or Saturation Transfer Compare_Spec->Identify_Changes Map_Binding Map Binding Site and Determine Affinity Identify_Changes->Map_Binding

Caption: Workflow for NMR-based protein-ligand interaction studies.

Detailed Protocol: Saturation Transfer Difference (STD) NMR

Rationale: STD NMR is a ligand-observed NMR experiment that is highly effective for detecting the binding of small molecules to large proteins.[3]([Link]) It relies on the transfer of saturation from the protein to a bound ligand. This protocol describes how to use STD NMR to confirm the binding of 3-Iodo-D-phenylalanine to a target protein.

Materials:

  • Unlabeled target protein in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

  • 3-Iodo-D-phenylalanine.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation: a. Dissolve the protein in the deuterated buffer to a final concentration of 10-50 µM. b. Prepare a stock solution of 3-Iodo-D-phenylalanine in the same deuterated buffer. c. Prepare the final NMR sample by adding 3-Iodo-D-phenylalanine to the protein solution to achieve a final ligand concentration of 1-2 mM (a 100-fold excess is common).

  • NMR Data Acquisition: a. Acquire a standard 1D proton NMR spectrum of the sample to confirm the presence of both protein and ligand signals. b. Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region with no protein signals is irradiated. c. The on-resonance saturation frequency should be set to a region where only protein aliphatic signals resonate (e.g., -1 ppm). The off-resonance frequency should be set to a region far from any protein or ligand signals (e.g., 30 ppm). d. The saturation time should be optimized, but a typical value is 2 seconds.

  • Data Processing and Analysis: a. Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. b. Signals that appear in the STD spectrum correspond to the protons of 3-Iodo-D-phenylalanine that are in close proximity to the protein upon binding. c. The intensity of the STD signals is proportional to the binding affinity. By performing a titration and measuring the STD amplification factor at different ligand concentrations, the dissociation constant (Kd) can be estimated.

Application 3: Probing Bacterial Cell Wall Biosynthesis

Unnatural D-amino acids have been successfully used as probes to study the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.[4]([Link], This process is mediated by penicillin-binding proteins (PBPs).[4]([Link]) 3-Iodo-D-phenylalanine can be used to probe the active sites of these enzymes or to study their kinetics.

Potential Experimental Approaches:
  • Enzyme Kinetics: 3-Iodo-D-phenylalanine can be used as a potential inhibitor or substrate analog to study the kinetics of PBPs or other enzymes involved in D-amino acid metabolism.[5]([Link]) Changes in enzyme activity can be monitored using spectrophotometric or other assays.

  • Structural Studies: Co-crystallization of PBPs with 3-Iodo-D-phenylalanine can provide insights into the binding mode of D-amino acids and inform the design of novel antibiotics.

Conclusion: A Multifaceted Tool for Modern Protein Research

3-Iodo-D-phenylalanine is a powerful and versatile probe for investigating protein structure and function. Its unique combination of a heavy atom for crystallographic phasing and a metabolically inert D-configuration makes it an invaluable tool for structural biologists. Furthermore, its utility in NMR-based ligand screening and potential applications in studying bacterial enzyme systems highlight its broad applicability in drug discovery and fundamental biological research. By following the protocols and understanding the principles outlined in this guide, researchers can effectively employ 3-Iodo-D-phenylalanine to gain deeper insights into the molecular mechanisms that govern biological processes.

References

  • Chem-Impex International. (n.d.). 3-Iodo-L-phenylalanine. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Fmoc-3-iodo-D-phenylalanine. Retrieved from [Link]

  • Gasper, R., et al. (2015). D-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling. Journal of Biological Chemistry, 290(51), 30488–30501. Available at: [Link]

  • GCE4All Knowledge Base. (n.d.). 3-iodo-L-phenylalanine. Retrieved from [Link]

  • Google Patents. (n.d.). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • MDPI. (2022). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. International Journal of Molecular Sciences, 23(24), 15570. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745–2756. Available at: [Link]

  • National Center for Biotechnology Information. (2015). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 54(23), 3664–3675. Available at: [Link]

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodo-D-phenylalanine. Retrieved from [Link]

  • Sakmar, T. P., et al. (2002). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein Science, 11(11), 2702-2714. Available at: [Link]

  • Tucker, M. J., et al. (2006). A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine. Biopolymers, 84(4), 385-393. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Studies on enzymatic oxidation of 3',4'-dihydroxy-l-phenylalanine to dopachrome using kinetic isotope effect methods. Bioorganic Chemistry, 52, 5-11. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 1), 108-111. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745–2756. Available at: [Link]

Sources

Application

Application Notes and Protocols for Studying Peptides with 3-Iodo-D-Phenylalanine

Introduction: The Strategic Advantage of 3-Iodo-D-Phenylalanine in Peptide Science In the landscape of peptide research and drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 3-Iodo-D-Phenylalanine in Peptide Science

In the landscape of peptide research and drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, 3-Iodo-D-Phenylalanine stands out as a uniquely versatile tool. Its utility stems from the introduction of a heavy iodine atom onto the D-enantiomer of phenylalanine. This single modification provides researchers with a powerful handle for a variety of biophysical and biochemical applications, without drastically altering the overall steric footprint of the native phenylalanine side chain.

This guide provides a comprehensive overview of the experimental setups and detailed protocols for leveraging 3-Iodo-D-Phenylalanine in your research. We will delve into its incorporation into synthetic peptides, its application in high-resolution structural biology, and its use in sensitive detection methodologies. The protocols herein are designed to be robust and reproducible, empowering researchers to unlock the full potential of this valuable amino acid analogue.

I. Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-Iodo-D-Phenylalanine

The foundation of any study involving a modified peptide is its successful synthesis. 3-Iodo-D-Phenylalanine, protected with a fluorenylmethoxycarbonyl (Fmoc) group on the amine, is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2] The electron-withdrawing nature of the iodine atom does not significantly impede the coupling efficiency, allowing for its seamless integration into peptide sequences.

Causality Behind the Method:

The Fmoc/tBu (tert-butyl) strategy is the most widely used method for SPPS due to its mild deprotection conditions (piperidine for Fmoc removal) and strong acid cleavage for final deprotection and resin removal.[3] This orthogonality ensures the stability of most side-chain protecting groups during the iterative cycle of amino acid addition. Fmoc-3-Iodo-D-Phenylalanine is stable under these conditions, making it an excellent building block for custom peptide synthesis.[1]

Experimental Workflow for SPPS

cluster_spps SPPS Cycle cluster_final Final Steps Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 DMF Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 DMF Washing Coupling->Washing_2 Repeat Repeat for Each Amino Acid Washing_2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a 3-Iodo-D-Phenylalanine containing peptide.

Protocol 1: Synthesis of a Model Peptide Containing 3-Iodo-D-Phenylalanine

This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

Reagent/MaterialSupplierGrade
Rink Amide MBHA ResinSigma-Aldrich100-200 mesh, ~0.5 mmol/g
Fmoc-3-Iodo-D-PhenylalanineChem-Impex≥98%
Other Fmoc-protected amino acidsVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousACS Grade
HBTU (HATU can be substituted)VariousSynthesis Grade
HOBtVariousSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousACS Grade
Triisopropylsilane (TIS)VariousACS Grade
1,2-Ethanedithiol (EDT)VariousACS Grade
Diethyl ether (cold)VariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
WaterVariousHPLC Grade

Procedure:

  • Resin Swelling: Place 200 mg of Rink Amide resin in a fritted syringe. Swell the resin in 5 mL of DMF for 30 minutes with occasional agitation.

  • Initial Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat with a fresh 5 mL of 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (relative to resin loading) and 3.9 equivalents of HBTU/HOBt in 2 mL of DMF.

    • Add 8 equivalents of DIPEA to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. For coupling of Fmoc-3-Iodo-D-Phenylalanine, a standard 2-hour coupling time is generally sufficient.[4]

  • Monitoring the Coupling: Perform a Kaiser test to ensure the reaction has gone to completion (resin beads will be colorless). If the test is positive (blue beads), recouple for another hour.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under vacuum for at least 2 hours.

Protocol 2: Cleavage, Deprotection, and Purification

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v). A standard cleavage cocktail for peptides without sensitive residues like Cysteine or Methionine is TFA/TIS/Water (95:2.5:2.5).[5]

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dried peptide-resin in the syringe. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a 50 mL conical tube. Precipitate the peptide by adding the TFA solution dropwise to 40 mL of ice-cold diethyl ether.

  • Peptide Collection: Centrifuge the peptide suspension at 3000 x g for 5 minutes. Decant the ether. Wash the peptide pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/Water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a linear gradient of ACN/Water with 0.1% TFA.

    • Collect fractions and analyze by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Characterization: The final peptide should be characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.

II. Structural Elucidation via X-ray Crystallography

The presence of the iodine atom in 3-Iodo-D-Phenylalanine makes it an excellent tool for X-ray crystallography. Iodine is a relatively heavy atom that scatters X-rays more strongly than the lighter atoms (C, N, O, H) that constitute the bulk of the peptide. This strong scattering, particularly the anomalous scattering component, can be exploited to solve the phase problem in crystallography.[6][7]

Causality Behind the Method:

The phase problem is the central challenge in X-ray crystallography; while the intensities of the diffracted X-rays can be measured, their phases cannot. The anomalous scattering from a heavy atom like iodine, measured at a specific X-ray wavelength, provides the necessary phase information to construct an initial electron density map of the peptide.[8] This method, known as Single-wavelength Anomalous Dispersion (SAD), is powerful because it can often provide phases from a single crystal and a single dataset.

Experimental Workflow for Crystallography

Peptide Purified Peptide (containing 3-Iodo-D-Phe) Crystallization Crystallization Screening (Vapor Diffusion) Peptide->Crystallization Crystal Peptide Crystals Crystallization->Crystal Data_Collection X-ray Diffraction Data Collection (Synchrotron) Crystal->Data_Collection Phasing SAD Phasing (using Iodine anomalous signal) Data_Collection->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Structure Final 3D Structure Model_Building->Structure

Caption: Workflow for determining the 3D structure of a 3-Iodo-D-Phenylalanine containing peptide via X-ray crystallography.

Protocol 3: Crystallization and Structure Solution

This protocol provides a general framework for the crystallization and structure determination of a peptide containing 3-Iodo-D-Phenylalanine.

Materials and Reagents:

Reagent/MaterialDescription
Purified PeptideLyophilized powder, >95% purity
Crystallization ScreensCommercially available (e.g., Hampton Research, Qiagen)
Crystallization Plates24- or 96-well sitting or hanging drop plates
Cryoprotectante.g., Glycerol, Ethylene glycol
Liquid NitrogenFor flash-cooling crystals

Procedure:

  • Peptide Solubilization: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl) to a final concentration of 5-20 mg/mL.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Pipette 1 µL of the peptide solution and 1 µL of the reservoir solution from a commercial screen onto the cover slip (hanging drop) or into the drop well (sitting drop).

    • Seal the wells and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Optimization: If initial screening yields small or poorly formed crystals, optimize the conditions by varying the precipitant concentration, pH, and peptide concentration.

  • Crystal Harvesting and Cryo-protection:

    • Once suitable crystals are obtained, briefly soak them in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Harvest the crystal using a cryo-loop and flash-cool it in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

    • It is crucial to collect data at a wavelength that maximizes the anomalous signal of iodine (around 0.92 Å or the L-III absorption edge).

  • Data Processing and Structure Solution:

    • Process the diffraction data using software like XDS or HKL2000.

    • Use a program like SHELX, Phenix, or CCP4 to locate the iodine atom and calculate the initial phases using the SAD method.

  • Model Building and Refinement:

    • Build an initial model of the peptide into the resulting electron density map using software like Coot.

    • Refine the model against the diffraction data using programs like Phenix.refine or REFMAC5.

  • Validation and Deposition: Validate the final structure and deposit the coordinates and structure factors in the Protein Data Bank (PDB).

III. Radiolabeling for Sensitive Detection

The iodine atom in 3-Iodo-D-Phenylalanine can serve as a precursor for radioiodination, enabling highly sensitive detection in various biological assays.[9] This is typically achieved through an isotope exchange reaction where a stable ¹²⁷I is replaced with a radioactive isotope such as ¹²⁵I or ¹²³I.[10]

Causality Behind the Method:

Radioiodinated peptides are invaluable tools for receptor binding assays, in vivo imaging (SPECT), and metabolic studies. The ability to introduce a radioisotope at a specific, predefined position within the peptide sequence without significantly altering its biological activity is a major advantage. Isotope exchange on an iodophenylalanine residue is often a milder process than direct radioiodination of tyrosine residues, which typically requires strong oxidizing agents that can damage the peptide.[10]

Protocol 4: Radioiodination via Isotope Exchange

WARNING: This protocol involves the use of radioactive materials. All procedures must be carried out in a designated radioisotope laboratory with appropriate shielding and safety precautions, following institutional guidelines.

Materials and Reagents:

Reagent/MaterialDescription
Purified PeptideContaining 3-Iodo-D-Phenylalanine
Na¹²⁵ICarrier-free, in dilute NaOH
Copper (I) catalyste.g., Copper(I) iodide (CuI)
Reaction Buffere.g., Phosphate or borate buffer, pH 7-8
Quenching Solutione.g., Sodium metabisulfite
Purification Columne.g., Sephadex G-25 or C18 Sep-Pak cartridge

Procedure:

  • Reaction Setup: In a shielded vial, dissolve a small amount (10-50 µg) of the peptide in 100 µL of reaction buffer.

  • Addition of Radioisotope: Add the desired amount of Na¹²⁵I (e.g., 1 mCi) to the peptide solution.

  • Initiation of Exchange: Add a small amount of a copper (I) catalyst. The reaction is often facilitated by gentle heating (e.g., 60-80°C) for 15-30 minutes.[10]

  • Quenching the Reaction: Cool the reaction mixture and add a quenching solution to reduce any unreacted iodine.

  • Purification:

    • Separate the radiolabeled peptide from free radioiodine using a desalting column (e.g., Sephadex G-25) or a C18 Sep-Pak cartridge.[10]

    • Elute the labeled peptide according to the column manufacturer's instructions.

  • Quality Control: Assess the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Conclusion

3-Iodo-D-Phenylalanine is a powerful and versatile tool for peptide researchers. Its straightforward incorporation into synthetic peptides using standard SPPS techniques, coupled with its utility as a heavy atom for crystallographic phasing and as a handle for radioiodination, makes it an invaluable asset in drug discovery and structural biology. The protocols provided in this guide offer a solid foundation for harnessing the potential of this unique amino acid to advance your research endeavors.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

  • Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Cleavage of synthetic peptides.
  • Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. PMC - NIH. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. [Link]

  • Experimental Phasing Methods in Protein Crystallography. YouTube. [Link]

  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. PubMed. [Link]

  • New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. [Link]

  • Photo-Crosslinking Analysis of Preferential Interactions between a Transmembrane Peptide and Matching Lipids. ResearchGate. [Link]

  • A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

Sources

Method

Application Note: Mass Spectrometry Analysis of 3-Iodo-D-Phenylalanine-Containing Peptides

Abstract This guide provides a comprehensive technical overview and detailed protocols for the mass spectrometric analysis of peptides incorporating the noncanonical amino acid 3-Iodo-D-Phenylalanine. The incorporation o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the mass spectrometric analysis of peptides incorporating the noncanonical amino acid 3-Iodo-D-Phenylalanine. The incorporation of halogenated amino acids, such as 3-Iodo-D-Phenylalanine, into peptide structures is a key strategy in modern drug discovery and chemical biology for modulating pharmacological properties and introducing unique biochemical probes.[1] This document outlines optimized methodologies for both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), tailored to address the specific analytical challenges and spectral characteristics of iodinated peptides. We delve into the causality behind experimental choices, from sample preparation to instrument tuning, and provide validated protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Iodinated Peptides

3-Iodo-D-Phenylalanine is an unnatural amino acid increasingly used in peptide science. Its incorporation can enhance binding affinity, improve metabolic stability, or serve as a handle for further chemical modification and radiolabeling.[2][3] Accurate mass determination and sequence verification are critical quality control steps in the synthesis and application of these modified peptides. Mass spectrometry (MS) is the definitive tool for this purpose, offering unparalleled sensitivity and structural information.[4]

This application note addresses the unique aspects of analyzing peptides containing 3-Iodo-D-Phenylalanine. Unlike peptides composed of standard amino acids, the presence of a heavy iodine atom introduces specific spectral signatures and fragmentation behaviors that require careful consideration during data acquisition and interpretation.

Core Principles and Unique Spectral Features

The Isotopic Signature of Iodine

A key feature of iodine is that it is monoisotopic in nature, consisting of 100% 127I.[5][6] This simplifies the interpretation of mass spectra, as it does not produce the characteristic M+2 isotopic pattern seen with chlorine (35Cl/37Cl) or bromine (79Br/81Br) containing molecules. The molecular ion cluster of an iodinated peptide will, therefore, follow the typical isotopic distribution pattern dictated by the carbon, hydrogen, nitrogen, and oxygen atoms present.

Fragmentation Behavior of Iodinated Peptides

Tandem mass spectrometry (MS/MS) provides sequence information by inducing fragmentation of the peptide backbone, primarily at the amide bonds. This process generates a series of characteristic N-terminal fragments (b-ions) and C-terminal fragments (y-ions).[6][7] The presence of 3-Iodo-D-Phenylalanine introduces additional, informative fragmentation pathways:

  • Characteristic Immonium Ion: The immonium ion of the unmodified phenylalanine is observed at m/z 120.08.[8] For 3-Iodo-D-Phenylalanine, this characteristic ion is shifted to ** m/z 246.98**, providing a direct indicator of its presence in the peptide sequence.

  • Neutral Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave during collision-induced dissociation (CID). This results in a neutral loss of 126.90 Da from the precursor or fragment ions.[9][10] Observing a pair of peaks separated by this mass difference is a strong indicator of an iodinated species.

  • Iodine Cation (I+): A peak at m/z 126.90 corresponding to the iodine cation (I+) may be observed, especially at higher collision energies.[11] This provides another diagnostic marker for the presence of iodine.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the analysis of 3-Iodo-D-Phenylalanine-containing peptides.

Diagram: General MS Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_maldi MALDI-TOF MS cluster_esi LC-ESI-MS/MS cluster_data Data Analysis p1 Peptide Solubilization (e.g., 0.1% TFA in 50% ACN/H2O) p2 Sample Desalting & Purification (e.g., C18 ZipTip) p1->p2 Crucial for removing salts that interfere with ionization a1 Co-crystallization with Matrix (e.g., CHCA) p2->a1 For Molecular Weight b1 LC Separation (Optional but recommended) p2->b1 For Sequencing a2 Laser Desorption/Ionization a1->a2 a3 TOF Mass Analysis a2->a3 d1 Identify [M+H]+ a3->d1 b2 Electrospray Ionization b1->b2 b3 MS1: Precursor Ion Selection b2->b3 b4 CID Fragmentation b3->b4 b5 MS2: Fragment Ion Analysis b4->b5 d2 Sequence Confirmation (b- and y-ion series) b5->d2 d3 Identify Characteristic Fragments (Immonium ion, Neutral Loss) d2->d3

Caption: General workflow for MS analysis of peptides.

Protocol 1: Sample Preparation for Mass Spectrometry

Causality: Salts and buffers from synthesis or storage can severely suppress the ionization efficiency of peptides in both MALDI and ESI.[4] This protocol utilizes reversed-phase chromatography to desalt and concentrate the sample.

  • Solubilization: Dissolve the peptide sample in a solution of 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile (ACN)/water to a concentration of approximately 1-10 pmol/µL.

  • C18 ZipTip Equilibration: Wet a C18 micro-chromatography tip (e.g., ZipTip) by aspirating and dispensing 10 µL of 100% ACN three times. Then, equilibrate the tip by aspirating and dispensing 10 µL of 0.1% TFA in water three times.

  • Sample Binding: Slowly aspirate and dispense the peptide solution (up to 10 µL) through the equilibrated tip for 10-15 cycles to bind the peptide to the C18 resin.

  • Washing: Wash the bound peptide by aspirating and dispensing 10 µL of 0.1% TFA in water five times. This removes salts and other hydrophilic impurities.

  • Elution: Elute the purified peptide from the tip using a minimal volume (1-3 µL) of the appropriate solution for the subsequent analysis (see protocols below). Elute directly onto the MALDI target or into a clean microcentrifuge tube for ESI-MS.

Protocol 2: MALDI-TOF MS for Molecular Weight Confirmation

Causality: MALDI is a soft ionization technique that typically produces singly charged ions ([M+H]+), making it ideal for rapid and accurate molecular weight determination of intact peptides.[12][13] α-Cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix for peptides in this mass range.[14][15]

  • Matrix Preparation: Prepare a saturated solution of CHCA in 50% ACN / 49.9% H2O / 0.1% TFA. Vortex thoroughly.

  • Sample Elution & Spotting: Elute the desalted peptide from the C18 tip (Protocol 1, step 5) using 1-2 µL of the CHCA matrix solution.

  • Dried-Droplet Method: Spot 0.5-1.0 µL of the peptide/matrix mixture directly onto the MALDI target plate. Allow the spot to air dry completely at room temperature. This co-crystallization process embeds the analyte within the matrix.[2]

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in positive ion reflector mode for optimal mass accuracy.

    • Calibrate the instrument using a standard peptide mixture bracketing the expected mass of the iodinated peptide.

    • Adjust the laser intensity to achieve good signal-to-noise without causing excessive fragmentation.

Protocol 3: ESI-MS/MS for Peptide Sequencing

Causality: ESI is well-suited for coupling with liquid chromatography (LC) and generates multiply charged ions, which are efficiently fragmented in tandem mass spectrometers to yield sequence information.[16]

  • Sample Elution & Dilution: Elute the desalted peptide from the C18 tip (Protocol 1, step 5) using 2-3 µL of 70% ACN / 29.9% H2O / 0.1% formic acid (FA). Dilute the sample to a final concentration of ~1 pmol/µL in a mobile phase-like solution (e.g., 2% ACN / 97.9% H2O / 0.1% FA) for direct infusion, or inject into an LC system.

  • LC-MS/MS Setup (Recommended):

    • Use a nano-flow LC system with a C18 column.

    • Employ a gradient of ACN with 0.1% FA. A typical gradient might run from 5% to 40% ACN over 30 minutes.

  • Data Acquisition (Data-Dependent Acquisition Mode):

    • MS1 Scan: Perform a full scan (e.g., m/z 350-1500) to detect the multiply charged precursor ions of the iodinated peptide.

    • Precursor Selection: Set the instrument to automatically select the most intense peptide ions for fragmentation.

    • MS2 Scan (Fragmentation): Fragment the selected precursor ions using Collision-Induced Dissociation (CID). Apply a normalized collision energy (NCE) typically in the range of 25-35%. The optimal energy may require some empirical optimization.

    • Acquire the fragment ion spectrum.

Data Analysis and Interpretation

Diagram: Fragmentation of a 3-Iodo-D-Phenylalanine Peptide

Let's consider a hypothetical peptide: Ala-Phe(3-I)-Gly

Caption: CID fragmentation of a peptide containing 3-Iodo-Phe.

Data Summary Tables

Table 1: Calculated Monoisotopic Masses for Hypothetical Peptide Ala-Phe(3-I)-Gly

Ion TypeSequenceCalculated m/z (singly charged)Notes
Precursor [M+H]+ H-Ala-Phe(3-I)-Gly-OH 420.0210 Monoisotopic mass of the intact peptide.
Immonium Ion Phe(3-I)246.9785C8H7IN+. Diagnostic for 3-Iodo-Phe.
b-ions N-terminal fragments.
b1Ala72.0444
b2Ala-Phe(3-I)363.0199
y-ions C-terminal fragments.
y1Gly76.0237
y2Phe(3-I)-Gly349.0051
Neutral Loss
b2 - IAla-Phe236.1150Loss of Iodine from the b2 ion.
y2 - IPhe-Gly222.0990Loss of Iodine from the y2 ion.

Note: Masses calculated based on monoisotopic masses of elements.[8][17]

Table 2: Recommended Starting Instrument Parameters

ParameterMALDI-TOF MSESI-MS/MS
Ionization Mode PositivePositive
Mass Analyzer Mode ReflectorData-Dependent Acquisition (DDA)
Mass Range 700 - 4000 Da (MS1)350 - 1500 Da (MS1), 100 - 2000 Da (MS2)
Laser/Source Voltage ~19-20 kV~3.5-4.5 kV Capillary Voltage
Matrix/Solvent CHCA in 50% ACN/0.1% TFA0.1% Formic Acid in ACN/H2O
Calibration External, using peptide standardsInternal or External
Fragmentation N/A (Post-Source Decay optional)Collision-Induced Dissociation (CID)
Collision Energy N/ANormalized Collision Energy ~25-35%

Troubleshooting and Best Practices

  • Low Signal: This is often due to residual salts. Ensure the desalting step (Protocol 1) is performed carefully. Increase sample concentration if possible.

  • No Fragmentation (ESI-MS/MS): Increase the collision energy in increments of 5%. Peptides containing bulky non-polar residues may require slightly more energy to fragment efficiently.

  • Complex Spectra: If the sample is a mixture or contains impurities, LC separation prior to ESI-MS is highly recommended to simplify spectra and reduce ion suppression.

  • Avoiding Contamination: Always use clean tubes, pipette tips, and high-purity solvents. Keratin contamination from dust and skin is a common issue in peptide analysis.

Conclusion

The mass spectrometric analysis of peptides containing 3-Iodo-D-Phenylalanine is a robust and highly informative process. By leveraging optimized sample preparation and tailored instrument methods, researchers can confidently verify the molecular weight and primary sequence of these valuable molecules. The unique spectral features, including the characteristic immonium ion and the neutral loss of iodine, serve as powerful diagnostic tools that simplify data interpretation. The protocols and insights provided in this guide offer a validated framework for the successful characterization of iodinated peptides, supporting advancements in drug discovery and chemical biology.

References

  • PubChem. 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation. Analytical Chemistry. [Link]

  • University of Arizona. Applications of ESI-MS for peptides. [Link]

  • Brodbelt, J. S. (2017). Ion Activation Methods for Peptides and Proteins. Chemical Reviews. [Link]

  • MassTech Inc. Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]

  • PubMed. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. [Link]

  • ResearchGate. a TIC of LCMS chromatogram of peptide mixture with menadione (K3). [Link]

  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem. [Link]

  • University of Alabama at Birmingham. Peptide ion fragmentation in mass spectrometry. [Link]

  • Michigan State University. Natural Abundance Atomic Isotopes. [Link]

  • StudySmarter. MALDI Explained For Beginners. [Link]

  • PubMed. Investigation of neutral loss during collision-induced dissociation of peptide ions. [Link]

  • National Institute of Standards and Technology. Collision-Induced Dissociation of Deprotonated Peptides. [Link]

  • Google Patents.
  • European Pharmaceutical Review. Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

  • PubMed. Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins. [Link]

  • PubChem. 4-Iodo-D-phenylalanine. National Center for Biotechnology Information. [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. [Link]

  • National Institutes of Health. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. [Link]

  • Wikipedia. Matrix-assisted laser desorption/ionization. [Link]

  • Whitman College. GCMS Section 6.5. [Link]

  • IonSource. Monoisotopic amino acid residue masses and immonium ion masses. [Link]

Sources

Application

Application Notes and Protocols: 3-Iodo-D-Phenylalanine as a Transformative Building Block for Peptidomimetics

Introduction: Beyond Nature's Alphabet - The Imperative for Unnatural Amino Acids in Drug Discovery In the landscape of modern therapeutics, peptides represent a class of molecules with exquisite biological specificity a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Alphabet - The Imperative for Unnatural Amino Acids in Drug Discovery

In the landscape of modern therapeutics, peptides represent a class of molecules with exquisite biological specificity and potency. However, their inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability, have historically hampered their development as mainstream drugs.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these hurdles.[1][2] A key approach in the design of robust and efficacious peptidomimetics is the incorporation of unnatural amino acids. These tailor-made building blocks offer a diverse chemical toolkit to modulate the pharmacological properties of peptides, including their conformation, stability, and receptor binding affinity.[3]

This guide focuses on a particularly versatile unnatural amino acid: 3-Iodo-D-phenylalanine . The introduction of a D-amino acid fundamentally alters the peptide backbone, conferring significant resistance to enzymatic degradation. The iodine atom at the meta position of the phenyl ring provides a unique set of properties, including increased hydrophobicity and the ability to serve as a versatile synthetic handle for further modifications. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 3-Iodo-D-phenylalanine and detailed protocols for its seamless integration into peptidomimetic design and synthesis.

Physicochemical Properties of 3-Iodo-D-Phenylalanine

The strategic placement of an iodine atom on the D-phenylalanine scaffold imparts several key physicochemical properties that are highly advantageous in peptidomimetic design.

PropertyValueSignificance in Peptidomimetic Design
Molecular Formula C₉H₁₀INO₂Increased mass and lipophilicity compared to natural phenylalanine.
Molecular Weight 291.1 g/mol Can be used to introduce a heavy atom for structural studies.
Appearance Off-white powderStandard solid-phase peptide synthesis (SPPS) compatible.
Optical Rotation [a]D25 = +19 ± 2º (C=1 in DMF) for Fmoc-3-iodo-D-phenylalanineIndicates the D-configuration, crucial for enzymatic stability.[4]
Key Structural Feature Iodine at the meta-position of the phenyl ringProvides a reactive site for cross-coupling reactions, radiolabeling, and can influence peptide conformation through steric and electronic effects.

Strategic Incorporation of 3-Iodo-D-Phenylalanine into Peptidomimetics: A Workflow

The integration of 3-Iodo-D-phenylalanine into a peptide sequence is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following workflow outlines the key steps, from the selection of the protected amino acid to the final characterization of the purified peptidomimetic.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage & Purification cluster_characterization Characterization start Start with Fmoc-protected resin fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->fmoc_deprotection coupling Coupling of Fmoc-3-Iodo-D-Phe-OH (e.g., HBTU/HOBt or DIC/HOBt) fmoc_deprotection->coupling wash Washing (DMF, DCM) coupling->wash capping Capping (Optional) (e.g., Acetic Anhydride) capping->wash wash->fmoc_deprotection Next cycle wash->capping repeat Repeat for subsequent amino acids wash->repeat Final cycle cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification ms Mass Spectrometry (Confirm MW) purification->ms nmr NMR Spectroscopy (Structural Analysis) purification->nmr

Caption: Workflow for the incorporation of 3-Iodo-D-phenylalanine into peptidomimetics via Fmoc-SPPS.

Detailed Protocols: A Guide to Best Practices

Synthesis of Fmoc-3-Iodo-D-phenylalanine

While commercially available, understanding the synthesis of the protected building block is valuable. The synthesis typically involves the iodination of D-phenylalanine followed by the protection of the alpha-amino group with an Fmoc moiety. Direct oxidative iodination or Sandmeyer-type reactions are common methods for introducing the iodine atom.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-3-Iodo-D-phenylalanine

This protocol provides a general guideline for the manual or automated synthesis of a peptide containing 3-Iodo-D-phenylalanine.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-3-Iodo-D-phenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Coupling reagents:

    • Option A (Uronium-based): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

    • Option B (Carbodiimide-based): DIC (N,N'-Diisopropylcarbodiimide) and HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-3-Iodo-D-phenylalanine:

    • Activation (Option A - HBTU/HOBt): In a separate vial, dissolve Fmoc-3-Iodo-D-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.

    • Activation (Option B - DIC/HOBt): In a separate vial, dissolve Fmoc-3-Iodo-D-phenylalanine (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The bulky nature of the iodo-substituent may necessitate longer coupling times or double coupling for optimal efficiency.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC. Further structural analysis can be performed using NMR spectroscopy.[5][6]

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid Fmoc-3-Iodo-D-Phe-OH COOH CouplingReagent HBTU/HOBt or DIC/HOBt AminoAcid:carboxyl->CouplingReagent + ActiveEster Activated Ester O-X CouplingReagent->ActiveEster Resin Resin-Bound Peptide NH2 ActiveEster:ester->Resin:amine + PeptideBond Peptide Bond Formation CO-NH Resin->PeptideBond

Caption: General mechanism of amino acid activation and coupling in SPPS.

Characterization of Peptidomimetics Containing 3-Iodo-D-Phenylalanine
  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the correct molecular weight of the synthesized peptide. The isotopic pattern of iodine can be a useful signature.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are invaluable for determining the three-dimensional structure and conformation of the peptidomimetic in solution. The iodine atom can induce specific chemical shift changes that can be used as structural probes.[5][8]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.

Applications of 3-Iodo-D-Phenylalanine in Peptidomimetic Design

The unique properties of 3-Iodo-D-phenylalanine open up a wide range of applications in drug discovery and chemical biology.

Enhancing Enzymatic Stability

The incorporation of a D-amino acid into the peptide backbone is a well-established strategy to confer resistance to proteolysis. The unnatural stereochemistry at the alpha-carbon prevents recognition by proteases, thereby significantly increasing the in vivo half-life of the peptidomimetic.

A Versatile Handle for Post-Syntbetic Modification

The carbon-iodine bond on the phenyl ring is a versatile functional group that can participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the late-stage diversification of the peptidomimetic, enabling the introduction of various functionalities to fine-tune its properties. For instance, "stapled" peptides with enhanced helicity and cell permeability can be generated through intramolecular C-H activation between a tryptophan residue and an iodo-phenylalanine unit.[8]

Post_Synthetic_Modification cluster_modifications Cross-Coupling Reactions Peptide Peptide with 3-Iodo-D-Phe Suzuki Suzuki Coupling (B(OH)2-R) Peptide->Suzuki Sonogashira Sonogashira Coupling (Alkyne-R) Peptide->Sonogashira Heck Heck Coupling (Alkene-R) Peptide->Heck Stapling Intramolecular Stapling Peptide->Stapling ModifiedPeptide Modified Peptidomimetic (Enhanced Properties) Suzuki->ModifiedPeptide Sonogashira->ModifiedPeptide Heck->ModifiedPeptide Stapling->ModifiedPeptide

Caption: Post-synthetic modifications enabled by the iodo-substituent.

Radiolabeling for Diagnostic Imaging and Targeted Therapy

The iodine atom serves as an excellent site for the introduction of radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I.[9][10][11][12][13][14] This enables the development of radiolabeled peptidomimetics for various applications:

  • Diagnostic Imaging: Peptidomimetics targeting receptors overexpressed on cancer cells can be radiolabeled for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging.

  • Targeted Radionuclide Therapy: By using a therapeutic radioisotope, the peptidomimetic can deliver a cytotoxic radiation dose directly to the tumor site, minimizing damage to healthy tissues.[15]

Comparison of Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentAdvantagesDisadvantagesRecommended for 3-Iodo-D-Phe
HBTU/HOBt Fast coupling kinetics, high efficiency.[16][17]Potential for side reactions if not used correctly.Excellent choice. The high reactivity can help overcome potential steric hindrance from the iodine atom.
DIC/HOBt Cost-effective, by-product (diisopropylurea) is soluble in DMF/DCM.[18][19][20]Slower reaction kinetics compared to uronium-based reagents.Good alternative. May require longer coupling times or double coupling.
COMU High coupling efficiency, comparable to HATU, with safer by-products.[19]Higher cost compared to older reagents.Highly recommended for difficult couplings. Can be beneficial for ensuring high yields.

Case Study: Constrained Peptides for Enhanced Biological Activity

The development of constrained or "stapled" peptides is a promising strategy to pre-organize the peptide into its bioactive conformation, leading to increased receptor affinity and stability.[8] The incorporation of 3-Iodo-D-phenylalanine can facilitate the creation of such structures. For example, an intramolecular palladium-catalyzed C-H activation reaction between the iodo-phenylalanine and a tryptophan residue within the same peptide can create a covalent bridge, effectively "stapling" the peptide into a specific conformation.[8] This approach has been shown to produce macrocyclic peptides with minimal perturbation of the overall peptide structure, as confirmed by NMR studies.[8]

Conclusion and Future Perspectives

3-Iodo-D-phenylalanine is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its unique combination of a D-amino acid scaffold and a synthetically tractable iodo-substituent provides a wealth of opportunities to enhance the therapeutic potential of peptide-based drugs. By enabling the creation of more stable, conformationally constrained, and targetable molecules, 3-Iodo-D-phenylalanine will undoubtedly continue to play a pivotal role in the future of drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional unnatural amino acid in their quest for novel and effective therapeutics.

References

  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101.
  • Chem-Impex. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 7, 2026, from [Link]

  • Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 338-344.
  • Chem-Impex. (n.d.). Fmoc-3-iodo-D-phenylalanine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. Retrieved February 7, 2026, from [Link]

  • Krasniqi, A., & D'Huyvetter, M. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Pharmaceuticals, 14(11), 1152.
  • The Royal Society of Chemistry. (n.d.). Site-Selective Three-Component Dual-Functionalization of Peptides and Proteins Supporting information. Retrieved February 7, 2026, from [Link]

  • MDPI. (2018). Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Molecules, 23(9), 2176.
  • MDPI. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2097.
  • Albericio, F., & Kruger, H. G. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • PubMed. (1983). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Retrieved February 7, 2026, from [Link]

  • PubMed. (2003). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Retrieved February 7, 2026, from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 26(16), 4983.
  • Google Patents. (n.d.). CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • PubMed Central. (1996). Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers. Retrieved February 7, 2026, from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. 8(3), 241-250.
  • ResearchGate. (n.d.). Bioactivity of synthetic peptides. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2012). Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2020). Radiolabeled Peptides and Antibodies in Medicine. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 13(5), 752.
  • Journal of Pharmaceutical Research. (2025). Peptidomimetics : A New Era in Drug Discovery. 14(1), 1-10.
  • Drug Design.org. (n.d.). Peptidomimetics examples. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2009). Advances in Fmoc solid-phase peptide synthesis. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2021). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Moravek, Inc. (n.d.). What Are Radiolabeled Peptides Used For?. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022). Bioactive Peptides: An Understanding from Current Screening Methodology. Retrieved February 7, 2026, from [Link]

  • Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Retrieved February 7, 2026, from [Link]

  • PubMed. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2016). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved February 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 3-Iodo-D-Phenylalanine

Current Status: Operational | Topic: Solubility & Handling Optimization Ticket ID: T-3I-D-PHE-SOLV[1] Welcome to the Technical Support Center You are likely here because 3-Iodo-D-Phenylalanine (3-I-D-Phe) is precipitatin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Solubility & Handling Optimization Ticket ID: T-3I-D-PHE-SOLV[1]

Welcome to the Technical Support Center

You are likely here because 3-Iodo-D-Phenylalanine (3-I-D-Phe) is precipitating in your buffer, clogging your HPLC lines, or failing to couple in your peptide synthesizer.

As a Senior Application Scientist, I understand the frustration. This molecule presents a "perfect storm" of solubility challenges: it combines the zwitterionic lattice energy of an amino acid with the high lipophilicity of an aryl iodide.[2] The protocols below are designed to overcome these thermodynamic barriers using field-proven causality logic.

Module 1: The Solubility Logic (Root Cause Analysis)

Before attempting dissolution, you must understand why this molecule resists solvation.[2]

  • The Zwitterionic Trap: At neutral pH (approx. pH 5.5–6.0), the molecule exists as a zwitterion (

    
    ).[2] The electrostatic attraction between molecules in the crystal lattice is stronger than the interaction with water.[2]
    
  • The Iodine Effect: The iodine atom at the meta position is massive and non-polar.[1][2] It significantly increases the

    
     (partition coefficient) compared to native Phenylalanine, making the molecule "greasy" and water-phobic.[2]
    

Visualizing the Solution Strategy The following logic tree dictates your solvent choice based on application.

SolubilityLogic Start Start: 3-Iodo-D-Phe (Solid Powder) AppCheck What is the Application? Start->AppCheck Aqueous Biological / Cell Culture (Aqueous Required) AppCheck->Aqueous Organic Peptide Synthesis / Chemistry (Organic Allowed) AppCheck->Organic NeutralPH Neutral pH (7.4)? (WILL PRECIPITATE) Aqueous->NeutralPH Direct addition PHShift pH Shift Strategy (Move away from pI) Aqueous->PHShift Correct Protocol SPPS Solid Phase Synthesis (Fmoc-Chemistry) Organic->SPPS Acidic Acidic Shift (Preferred) Dissolve in 0.1M HCl PHShift->Acidic pH < 3 Basic Basic Shift Dissolve in 0.1M NaOH PHShift->Basic pH > 9 Solvent Carrier Solvent SPPS->Solvent DMF (Standard) DMF (Standard) Solvent->DMF (Standard) Low Conc. NMP/DMSO (High Conc.) NMP/DMSO (High Conc.) Solvent->NMP/DMSO (High Conc.) Aggregates?

Figure 1: Decision matrix for solubilizing 3-Iodo-D-Phenylalanine based on experimental requirements.

Module 2: Aqueous Solubilization (Biological Assays)

The Problem: You need the molecule in a physiological buffer (PBS, pH 7.4), but it crashes out immediately. The Fix: The "pH Shock" Dilution Method.[1][2]

Protocol:

  • Calculate the pI: The isoelectric point is approximately 5.[1][2]5. Solubility is lowest here.[1][2]

  • Primary Dissolution: Dissolve the powder in a minimal volume of 1N HCl (Acidic shift) or 1N NaOH (Basic shift).[1][2] The iodine substituent is stable in acid; however, avoid prolonged exposure to strong base to prevent potential dehalogenation or racemization (though D-isomers are generally robust).[2]

    • Recommendation: Use 1N HCl for stability.[1][2]

  • Dilution: Slowly add this concentrate to your target buffer while vortexing.

  • The "Crash" Point: If the final concentration exceeds ~1–2 mM, it may reprecipitate as the pH approaches 7.4.[2]

Troubleshooting Table: Aqueous Limits

ConditionEstimated SolubilityObservationAction
Water (pH 6) < 1 mg/mLCloudy suspensionSTOP. Do not heat.[1][2] Add acid.[1][2][3]
0.1 N HCl > 10 mg/mLClear solutionOptimal for stock solutions.[1][2]
PBS (pH 7.4) LowPrecipitates over timeUse a co-solvent (DMSO).[1][2]
10% DMSO/Water ModerateClearRecommended for cell assays.[1][2]

Module 3: Peptide Synthesis (Fmoc-SPPS)

The Problem: The Fmoc-protected derivative (Fmoc-3-Iodo-D-Phe-OH) aggregates in DMF, leading to incomplete coupling (deletion sequences).

The Fix: Disrupt intermolecular hydrogen bonding and hydrophobic stacking.[1][2]

Standard Protocol (Manual or Automated): Do not use pure DMF (Dimethylformamide) if you are working at concentrations >0.2 M.[1][2]

  • Solvent Cocktail: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1][2] NMP is a superior solvent for hydrophobic amino acids.[1][2]

  • The Magic Spike: If NMP is unavailable, use DMF with 10% DMSO (Dimethyl sulfoxide) .[1][2] DMSO disrupts the "beta-sheet-like" aggregation of the hydrophobic iodine cores.[1]

  • Activation: Dissolve the amino acid before adding the activator (HBTU/HATU/DIC).[1][2]

    • Check: Hold the vial against a black background.[2] If you see "shimmering" (Schlieren lines) or haze, sonicate for 30 seconds.[1][2]

Synthesis Workflow Visualization

SPPS_Workflow Input Fmoc-3-Iodo-D-Phe-OH SolventCheck Select Solvent Input->SolventCheck DMF Pure DMF SolventCheck->DMF Avoid NMP NMP (Preferred) SolventCheck->NMP DMSO_Spike DMF + 10% DMSO SolventCheck->DMSO_Spike VisualCheck Visual Inspection (Black Background) DMF->VisualCheck NMP->VisualCheck DMSO_Spike->VisualCheck Sonicate Sonicate (30s, <40°C) VisualCheck->Sonicate Hazy Couple Add Activator (HATU/DIEA) VisualCheck->Couple Clear Sonicate->VisualCheck

Figure 2: Optimization workflow for introducing 3-Iodo-D-Phe into Solid Phase Peptide Synthesis.

Module 4: Stability & Storage (The "Hidden" Failure)

Issue: "My solution turned yellow/brown overnight."

Diagnosis: Photodehalogenation. The Carbon-Iodine (C-I) bond is weaker than C-Cl or C-F bonds.[1] Exposure to UV or intense white light can cause homolytic cleavage, releasing free iodine radical (


), which eventually forms 

(yellow/brown color).[1][2]

Critical Storage Rules:

  • Amber Vials Only: Never store stock solutions in clear glass.

  • Cold Storage: Store powder at 2–8°C. Store solutions at -20°C.

  • Antioxidants: For highly sensitive radiolabeling precursors, adding a scavenger like ascorbic acid (if compatible with downstream chemistry) can prevent oxidative degradation.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use heat to dissolve 3-Iodo-D-Phenylalanine in water? A: No. While heat increases solubility thermodynamically, it promotes degradation (deiodination) and racemization.[1] Always use pH manipulation or co-solvents (DMSO/Ethanol) instead of heat.[1][2]

Q: I am doing radio-iodination (I-123/I-125). Does the solubility change? A: The chemical solubility is identical. However, radiochemistry is performed at micro-molar concentrations.[2] At these low levels, solubility is rarely the issue—adsorption is.[2] The hydrophobic iodine moiety will stick to plastic tips and tubes.[2]

  • Tip: Use LoBind® tubes and add 0.1% Tween-20 or BSA to your buffer to prevent the tracer from sticking to the walls.[2]

Q: Is the D-isomer more soluble than the L-isomer? A: Physically and chemically, no .[1] Enantiomers (D and L) have identical physical properties (solubility, melting point) in achiral environments (like water or DMF).[1][2] They only behave differently in chiral environments (e.g., interacting with enzymes or chiral columns).[2] Do not expect D-Phe to dissolve better than L-Phe.[1][2]

References

  • PubChem. (n.d.).[1][2] 3-Iodo-L-phenylalanine (Compound Summary).[1][2][4][5] National Library of Medicine.[1][2] Retrieved from [Link](Note: Physical data for L-isomer applies to D-isomer).[1]

  • Meyer, J.-P., et al. (2025).[2] Solubility of L-Phenylalanine in Aqueous Solutions.[1][2][6][7] Journal of Chemical Engineering of Japan.[2][7] Retrieved from [Link](Foundational data on Phe solubility trends).

  • Kersemans, K., et al. (2006).[2] 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: Comparative uptake in various tumour types. European Journal of Nuclear Medicine and Molecular Imaging.[2] Retrieved from [Link](Validation of D-isomer stability and handling in biological systems).

  • Isidro-Llobet, A., et al. (2009).[2][8] Amino Acid-Protecting Groups.[1][2] Chemical Reviews.[1][2] (Authoritative source for SPPS solvent compatibility and hydrophobic amino acid coupling).

Sources

Optimization

Technical Support Center: 3-Iodo-D-Phenylalanine Incorporation Guide

Executive Summary & Usage Context 3-Iodo-D-Phenylalanine is a specialized non-canonical amino acid used primarily for two purposes: enhancing proteolytic stability via its D-configuration and serving as a reactive handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Usage Context

3-Iodo-D-Phenylalanine is a specialized non-canonical amino acid used primarily for two purposes: enhancing proteolytic stability via its D-configuration and serving as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to create stapled peptides or biaryl pharmacophores.

However, its dual nature—an electron-withdrawing halogen on a D-stereocenter—creates a unique "danger zone" for side reactions. This guide addresses the three critical failure modes: Racemization (conversion to L-isomer), Dehalogenation (loss of Iodine), and Catalytic Poisoning during functionalization.

Critical Failure Mode 1: Racemization (The "D" to "L" Drift)

The Issue

The iodine substituent at the meta or para position is electron-withdrawing. This increases the acidity of the


-proton. During activation (coupling), the risk of base-catalyzed proton abstraction increases significantly, leading to the formation of an oxazolone intermediate or direct enolization. If this occurs, the distinct biological activity of the D-isomer is lost.
Diagnostic: How do I know it happened?
  • Symptom: HPLC shows a "doublet" peak for the main product (diastereomers).

  • Confirmation: Co-injection with an authentic L-isomer standard or Marfey’s analysis.

Troubleshooting Protocol: Low-Racemization Coupling

Objective: Activate the carboxyl group without increasing basicity to the threshold of proton abstraction.

Recommended Workflow:

  • Avoid: HATU/HBTU with high equivalents of DIEA (Diisopropylethylamine). The high pH (>10 locally) promotes racemization.

  • Preferred: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Alternative: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) which acts as a buffer.

Step-by-Step Optimized Coupling:

  • Dissolve Fmoc-3-Iodo-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Add DIC (3.0 eq) last to the mixture.

  • Pre-activation: Allow to react for exactly 2 minutes (color change to yellow/orange).

  • Add to resin.[1] Do not add exogenous base (DIEA/NMM).

  • Coupling time: 60–120 minutes.

  • Note: If HATU must be used, keep collidine or TMP (2,4,6-trimethylpyridine) as the base instead of DIEA.

Visualization: The Racemization Trap

RacemizationPathway Start Fmoc-3-I-D-Phe-OH (Activated Ester) AlphaProton Acidic Alpha-Proton (Due to I-substituent) Start->AlphaProton Electronic Effect SafeRoute Neutral Coupling (DIC/Oxyma) Start->SafeRoute Optimization Base Excess Base (DIEA/Piperidine) Oxazolone Oxazolone Intermediate (Planar/Achiral) Base->Oxazolone Catalyzes AlphaProton->Oxazolone Proton Abstraction Product Racemic Mixture (D- and L-Peptides) Oxazolone->Product Reprotonation SafeRoute->Product <0.2% Racemization

Figure 1: Mechanism of base-induced racemization facilitated by the electron-withdrawing iodine substituent.

Critical Failure Mode 2: Hydrodehalogenation (Loss of Iodine)

The Issue

The Aryl-Iodine bond (Ar-I) is the weakest of the halo-aryl bonds. It is extremely susceptible to cleavage under reducing conditions.

FAQ: Can I use Palladium/Hydrogen to remove Cbz groups?

NO. If your synthesis strategy involves removing a Cbz (Z) group or reducing a Nitro group using


 and Pd/C, the Iodine will be stripped off quantitatively, yielding Phenylalanine (Phe) instead of 3-Iodo-Phe.

Corrective Action:

  • Strategy Change: Use acid-labile protecting groups (Boc/Fmoc) exclusively.

  • If reduction is mandatory: Use chemically selective reducing agents like

    
     (for nitro reduction) or Zinc/Acetic Acid, which generally spare the Aryl-Iodine bond under mild conditions.
    

Critical Failure Mode 3: Cross-Coupling Complications

The Issue

Researchers often incorporate 3-I-D-Phe to perform on-resin Suzuki-Miyaura coupling. Common failures include homocoupling (peptide-peptide dimerization) or catalyst poisoning by sulfur-containing residues (Met, Cys).

Optimization Table: On-Resin Suzuki Conditions
ParameterStandard Condition (High Risk)Optimized Condition (3-I-D-Phe Specific)
Catalyst


with

or PEPPSI-IPr
Base

(aq)

or

(Anhydrous/Mild)
Solvent DMF/Water (1:1)DMF/Water (9:1) or Toluene/MeOH
Temperature 80°C+50–60°C (Microwave preferred)
Pre-Wash NoneCrucial: Wash resin with sodium diethyldithiocarbamate if Pd was used in previous steps.
Protocol: "Ligandless" Suzuki Coupling on Resin

Reference Grounding: Solid-phase Suzuki coupling often requires specific optimization to prevent dehalogenation or precipitation.

  • Swelling: Swell resin in DMF (30 min).

  • Degassing: Sparge all solvents with Argon for 15 mins (Oxygen kills the catalyst).

  • Reaction Mix:

    • Boronic Acid (5.0 eq)

    • 
       (0.05 eq)
      
    • Base:

      
       (2M aqueous, 5.0 eq)
      
  • Execution: Shake at 40°C for 4 hours.

  • Wash: Wash with DMF, then 0.05M sodium diethyldithiocarbamate in DMF (to remove Pd black), then DCM.

Post-Cleavage & Storage

Light Sensitivity

Aryl iodides can undergo photolytic cleavage over time.

  • Storage: Store the lyophilized peptide in amber vials at -20°C.

  • Handling: Wrap reaction vessels in aluminum foil if coupling times exceed 4 hours.

TFA Cleavage Cocktail

While the Iodine is stable to TFA, the resulting carbocations from protecting groups (Pbf, Trt, tBu) can attack the aromatic ring.

  • Recommended Cocktail: TFA / TIS /

    
     / DODT (92.5 : 2.5 : 2.5 : 2.5).
    
  • Note: DODT (2,2'-(Ethylenedioxy)diethanethiol) is preferred over EDT for halogenated peptides to prevent foul odors and efficient scavenging.

Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected CheckMass Check Mass Spec (MS) Issue->CheckMass MassMinusI Mass = Expected - 126 Da (Loss of Iodine) CheckMass->MassMinusI MassDoublet Mass Correct Doublet in HPLC CheckMass->MassDoublet MassPlusPd Mass irregular/High (Metal Adducts) CheckMass->MassPlusPd Sol1 Cause: Hydrodehalogenation Fix: Avoid H2/Pd; Check TIS quality MassMinusI->Sol1 Sol2 Cause: Racemization Fix: Switch to DIC/Oxyma; Reduce Base MassDoublet->Sol2 Sol3 Cause: Pd Scavenging Fail Fix: Wash with Dithiocarbamate MassPlusPd->Sol3

Figure 2: Diagnostic flowchart for identifying side reactions based on Mass Spectrometry and HPLC data.

References

  • Racemization in SPPS: Steinauer, R., et al. (2025).[2] "Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis." Journal of Chromatography A.

  • Suzuki-Miyaura on Solid Phase: Doan, N. D., et al. (2010). "Post-synthesis modifications of p-iodo-phenylalanine-containing peptides on solid phase via the palladium-catalyzed Sonogashira reaction." ResearchGate.[3]

  • Stability of Aryl Iodides: Wilbur, D. S. (2025). "Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques." MDPI Pharmaceuticals.

  • Oxazolone Mechanism: Benoiton, N. L. (2025). "Chemistry of Peptide Synthesis." CRC Press.
  • Dehalogenation Risks: Lee, N. R., et al. (2018).[4] "B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions." Organic Letters.

Sources

Troubleshooting

Preventing deiodination of 3-Iodo-D-Phenylalanine during synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and handling of 3-Iodo-D-Phenylalanine. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of 3-Iodo-D-Phenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Deiodination—the undesired loss of the iodine atom—is a frequent challenge that can compromise yield, purity, and the efficacy of subsequent applications, particularly in radiolabeling.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you understand, prevent, and resolve issues related to the stability of the carbon-iodine (C-I) bond throughout your synthetic workflow.

Understanding the Root Cause: The 'Why' of Deiodination

The C-I bond on an aromatic ring is the least stable of the carbon-halogen bonds. Its susceptibility to cleavage is the primary reason deiodination is a persistent side reaction. Understanding the triggers is the first step toward prevention.

Key Triggers for Deiodination:

  • Reductive Environments: The C-I bond is highly susceptible to reduction. This is most commonly encountered during catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C), but can also be initiated by other reducing agents or even trace metal impurities.

  • Photolytic Cleavage (Light Sensitivity): Aryl iodides can absorb UV light, leading to homolytic cleavage of the C-I bond and the formation of radical species. Reactions and stored materials must be protected from light.[1]

  • Thermal Stress (Heat): High reaction or purification temperatures can provide the energy needed to break the C-I bond, leading to product degradation.

  • Transition Metal Catalysis: Many transition metals, particularly palladium, can insert into the C-I bond, initiating catalytic cycles that lead to deiodination. This is a major concern in post-iodination steps like cross-coupling reactions.

  • Harsh pH Conditions: While many iodination reactions are performed in strong acid, prolonged exposure or extreme pH during workup can contribute to degradation pathways.

Figure 1: Primary Deiodination Pathways cluster_0 Triggers A 3-Iodo-D-Phenylalanine B D-Phenylalanine (Deiodinated Impurity) A->B C-I Bond Cleavage T1 Light (hv) T1->A T2 Heat (Δ) T2->A T3 Catalyst (e.g., Pd) T3->A T4 Reducing Agents T4->A

Caption: Figure 1: Key triggers initiating C-I bond cleavage.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.

Q1: My direct iodination of D-Phenylalanine is giving low yields and about 20-30% of the deiodinated starting material. What's going wrong?

Answer: This is a classic problem that usually points to issues within the iodination reaction itself. The goal is to make the electrophilic iodination reaction kinetics significantly faster than the degradation pathways.

Possible Cause 1: Suboptimal Iodinating Agent or Conditions The direct iodination of phenylalanine requires an electrophilic iodine source, often generated in situ. If the generation of the active electrophile is slow or inefficient, or if the conditions are too harsh, deiodination can compete with the main reaction. A common method employs a mixture of an iodine source (I₂) and a strong oxidizing agent in acid.[2]

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your reaction vessel in aluminum foil. This is the simplest and most critical step to prevent photolytic deiodination.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0°C and only warm if necessary. Avoid high temperatures at all costs.

  • Reagent Quality & Stoichiometry:

    • Use fresh, high-purity reagents. Older bottles of sulfuric or acetic acid may contain water, which can affect the reaction rate.[2]

    • Ensure your oxidizing agent (e.g., NaIO₃, HIO₃, NaIO₄) is potent and used in the correct stoichiometry to efficiently generate the electrophilic iodine species.

  • Consider an Alternative Oxidant: If using iodine and a traditional oxidant, consider switching to a milder, more controlled system. Using m-chloroperoxybenzoic acid (m-CPBA) in acetic acid can be an effective method for generating (diacetoxyiodo)arenes, which are excellent iodinating agents.[3]

Data Summary: Comparison of Iodination Conditions

Iodination SystemOxidizing AgentTypical ConditionsKey Advantages/Disadvantages
I₂ / HIO₃ ("Suzuki's Reagent") Iodic AcidH₂SO₄ / Acetic Acid, 0°C to RTAdv: Cost-effective, well-established.[2] Disadv: Can stall, sensitive to water.[2]
I₂ / NaIO₄ Sodium PeriodateH₂SO₄ / Acetic Acid, 0°C to RTAdv: Strong oxidant, can sometimes rescue stalled reactions.[2] Disadv: Can be aggressive, potential for over-oxidation.
I₂ / m-CPBA m-Chloroperoxybenzoic AcidAcetic Acid, RTAdv: Milder conditions, good for electron-withdrawing groups.[3] Disadv: Cost of m-CPBA.
Iodine Monochloride (ICl) N/A (Direct Reagent)Acetic Acid or HClAdv: Highly reactive, fast. Disadv: Difficult to handle, can lead to over-iodination if not controlled.
Q2: I successfully made my protected 3-Iodo-D-Phenylalanine, but I'm losing the iodine during the Boc-deprotection step with TFA. How do I prevent this?

Answer: This indicates that your deprotection conditions are too harsh or contain species that are facilitating deiodination. While Trifluoroacetic Acid (TFA) itself is not a reducing agent, commercial TFA can contain impurities, and the carbocation intermediates generated during deprotection can participate in side reactions.

Troubleshooting Steps:

  • Use a Cation Scavenger: During Boc deprotection, a stable tert-butyl cation is formed. This cation can act as an electrophile and attack the electron-rich iodinated ring, potentially leading to deiodination. Including a scavenger traps this cation.

    • Recommended Scavenger: Add 2-5% Triisopropylsilane (TIS) to your TFA. TIS is a hydride donor that will reduce the tert-butyl cation to isobutane, preventing it from reacting with your product.

  • Minimize Reaction Time and Temperature: Perform the deprotection at room temperature or 0°C and monitor the reaction closely by TLC or LCMS. As soon as the starting material is consumed, immediately remove the TFA in vacuo. Do not let the reaction sit for extended periods.

  • Ensure High-Purity TFA: Use a fresh bottle of high-purity TFA. Older bottles can absorb water or degrade, leading to unknown side reactions.

Q3: I am trying to perform a Suzuki coupling on a peptide containing 3-Iodo-D-Phenylalanine, but the reaction is failing and I'm only recovering the deiodinated peptide. What is the problem?

Answer: This is a classic case of catalyst-induced deiodination. Palladium catalysts, which are standard for Suzuki couplings, are highly effective at inserting into the C-I bond. The subsequent reductive elimination step in the catalytic cycle can lead to a protonolysis side reaction (cleavage of the C-Pd bond by a proton source), resulting in the deiodinated product instead of the desired cross-coupled product.

Troubleshooting Steps:

  • Switch to a Brominated Analog: If possible, the most robust solution is to re-synthesize your building block as 3-Bromo -D-Phenylalanine. The C-Br bond is significantly more stable to many palladium catalysts, and while it is less reactive in Suzuki couplings, this can be overcome by using more active catalyst systems (e.g., those with bulky phosphine ligands like SPhos or XPhos).

  • Optimize Ligands and Base: If you must use the iodo-analog, the choice of ligand and base is critical.

    • Use ligands that promote rapid reductive elimination, minimizing the lifetime of the aryl-palladium intermediate. Buchwald or Fu-type ligands can be effective.

    • Use a non-aqueous, rigorously anhydrous base (e.g., K₃PO₄, CsF) and anhydrous solvents. Water can be a proton source for the undesired protonolysis.

  • Consider Alternative Couplings: If Suzuki coupling remains problematic, consider other cross-coupling reactions that may be more compatible. However, most palladium-catalyzed reactions will present a similar risk.

Figure 2: Troubleshooting Deiodination A Deiodination Observed? B During Iodination Step? A->B Yes C During Deprotection (e.g., TFA)? A->C No, later E Solution: 1. Protect from light. 2. Lower temperature to 0°C. 3. Use fresh, anhydrous acids. 4. Check oxidant stoichiometry. B->E Yes D During Catalysis (e.g., Suzuki)? C->D No, during coupling F Solution: 1. Add cation scavenger (e.g., TIS). 2. Minimize reaction time. 3. Use high-purity TFA. C->F Yes G Solution: 1. Switch to 3-Bromo-D-Phe analog. 2. Use ligands promoting fast reductive elimination. 3. Ensure anhydrous conditions. D->G Yes

Caption: Figure 2: A decision flowchart for troubleshooting deiodination.

Proactive Prevention: Recommended Protocol

This protocol for the direct iodination of N-Boc-D-Phenylalanine is designed to minimize deiodination from the outset. Protecting the amine group as a Boc-carbamate is crucial to prevent side reactions and improve solubility.

Experimental Protocol: Iodination of N-Boc-D-Phenylalanine

Figure 3: Iodination Workflow A 1. Dissolution B 2. Cooling & Reagent Addition A->B C 3. Reaction Monitoring B->C D 4. Quenching C->D E 5. Workup & Extraction D->E F 6. Purification E->F

Caption: Figure 3: Recommended workflow for robust iodination.

Materials:

  • N-Boc-D-Phenylalanine

  • Molecular Iodine (I₂)

  • Sodium Iodate (NaIO₃) or Iodic Acid (HIO₃)

  • Glacial Acetic Acid (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Amber glassware or standard glassware wrapped in aluminum foil

Procedure:

  • Dissolution (Protect from Light): In a foil-wrapped round-bottom flask equipped with a magnetic stir bar, suspend N-Boc-D-Phenylalanine (1.0 eq) in glacial acetic acid. Add concentrated sulfuric acid dropwise. Stir until a homogenous solution is achieved.

    • Expertise Note: Using a mixture of acetic and sulfuric acid provides the necessary acidic environment to activate the iodinating species and keep the substrate in solution.[2]

  • Cooling and Reagent Addition: Cool the solution to 0°C in an ice-water bath. Add molecular iodine (I₂) and the oxidizing agent (e.g., NaIO₃, ~0.4 eq) in portions.

    • Expertise Note: Portion-wise addition of the oxidant maintains better control over the reaction exotherm and the concentration of the highly reactive electrophilic iodine species.

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 4-6 hours. The color will typically change from dark purple to red and finally to yellow upon completion.[2]

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of starting material and the formation of a new, higher Rf spot.

  • Quenching: Once the reaction is complete, cool it back to 0°C and slowly pour the mixture into a beaker containing ice and a 10% aqueous solution of sodium thiosulfate. Stir until the dark color of excess iodine has completely dissipated.

    • Trustworthiness Note: The thiosulfate quench is a critical self-validating step. It safely neutralizes any unreacted iodine and oxidant, preventing further reactions during workup.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to remove acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization to obtain pure N-Boc-3-Iodo-D-Phenylalanine.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to store 3-Iodo-D-Phenylalanine and its derivatives?

    • A: Store the compound at low temperatures (0-8°C is standard, -20°C for long-term storage) in a tightly sealed container, protected from light.[1][4] Purging the container with an inert gas like argon or nitrogen can further prevent oxidative degradation.

  • Q: My iodination reaction has stalled; the purple color remains after 6 hours. What can I do?

    • A: This often suggests that the oxidizing agent has been consumed or that trace amounts of water have inhibited the reaction.[2] You can try to rescue it by adding a small additional portion of the oxidizing agent (e.g., NaIO₄) and a few drops of sulfuric acid. If this fails, it is best to work up the reaction and attempt to recover the unreacted starting material.

  • Q: Are there any analytical techniques that are particularly good for detecting deiodination?

    • A: High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal. You can easily resolve the iodinated product from the deiodinated impurity and quantify the purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is also definitive, as it will show the mass difference of 126 amu (the mass of iodine minus hydrogen) between the product and the impurity.

References

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Hypervalent iodine(III) compound synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents.
  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC. National Center for Biotechnology Information. [Link]

  • CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents.
  • US4584399A - Purification of L-phenylalanine - Google Patents.

Sources

Optimization

Technical Support Center: Best Practices for 3-Iodo-D-Phenylalanine

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Iodo-D-Phenylalanine. This guide is designed to provide you with field-...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Iodo-D-Phenylalanine. This guide is designed to provide you with field-proven insights and best practices for the storage, handling, and use of this important unnatural amino acid. By understanding the causality behind experimental choices, you can ensure the integrity of your materials and the reproducibility of your results.

Section 1: Compound Identification and Properties

3-Iodo-D-Phenylalanine is an unnatural amino acid derivative utilized in biochemical research and pharmaceutical development. Its key applications include serving as a building block for peptide-based drugs, a probe for studying protein interactions, and a tool in molecular imaging, often involving radiolabeling.[1] The D-isomer is stereochemically distinct from the naturally occurring L-phenylalanine, a property that can be exploited to probe or inhibit specific biological processes.[2]

Table 1: Physical and Chemical Properties of Iodinated Phenylalanine Analogs

Property Value / Description Source(s)
Chemical Name (2R)-2-amino-3-(3-iodophenyl)propanoic acid -
Synonyms m-Iodo-D-phenylalanine -
CAS Number Not readily available (L-isomer is 20846-39-3) [1][3]
Molecular Formula C₉H₁₀INO₂ [1]
Molecular Weight ~291.09 g/mol [1]
Appearance White to off-white solid powder [1][4]
Solubility Partly miscible in water. Soluble in DMSO (e.g., 4 mg/mL with heating). [4][5]
Stability Considered stable under recommended storage. May be light-sensitive. [5]

| Melting Point | > 200 °C (decomposes) |[1] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of 3-Iodo-D-Phenylalanine.

Q1: How should I store the solid 3-Iodo-D-Phenylalanine powder?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term stability, refrigeration at 4°C or 0-8°C is recommended.[1][4] It is crucial to protect the compound from light to prevent potential photodegradation of the carbon-iodine bond.[4]

Q2: What is the best way to prepare and store stock solutions?

A2: Due to its limited aqueous solubility, stock solutions are typically prepared in organic solvents.

  • Recommended Solvent: Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO) is a common choice.[4]

  • Preparation: To achieve a concentration of ~13.7 mM (4 mg/mL) in DMSO, gentle warming (up to 60°C) and ultrasonication may be necessary to ensure complete dissolution.[4]

  • Storage: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4] Crucially, always protect stock solutions from light. [4]

Table 2: Recommended Storage Conditions Summary

Format Storage Temperature Duration Key Considerations
Solid Powder 4°C Long-term Keep container tightly sealed, dry, and protected from light.
Stock Solution -20°C Up to 1 month Aliquot to avoid freeze-thaw cycles; protect from light.

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light. |

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Body Protection: A lab coat or overalls.[5]

  • Respiratory Protection: When handling the powder outside of a ventilated enclosure (like a chemical fume hood), a dust mask or a NIOSH-approved respirator should be used to avoid inhaling fine particles.[5]

The causality here is to prevent accidental exposure. The compound is classified as a potential skin and eye irritant.[3] Inhalation of the dust should be avoided as a general principle for handling any fine chemical powder.[5][6]

Q4: What are the main signs of compound degradation?

A4: Visual inspection can be the first indicator. A noticeable change in color from off-white to yellow or brown may suggest degradation. Inconsistent experimental results are a functional indicator of compromised compound integrity. The primary cause of degradation is often exposure to light or moisture, which can cleave the iodine from the phenyl ring.

Section 3: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q: My 3-Iodo-D-Phenylalanine is not dissolving in my aqueous buffer. What should I do?

A: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility.[5] The correct procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous medium.

  • Cause: The hydrophobic nature of the iodophenyl group limits solubility in polar solvents like water.

  • Solution:

    • Prepare a concentrated stock solution in 100% DMSO as described in the FAQ section and the protocol below.

    • Perform a serial dilution of the DMSO stock into your final aqueous buffer or cell culture medium.

    • Critical Step: Ensure the final concentration of DMSO in your experimental system is low enough (typically <0.5%) to not affect your biological model (e.g., cell viability, enzyme activity). Always run a vehicle control (buffer + equivalent amount of DMSO) in your experiments.

Q: I'm seeing high variability and poor reproducibility in my cell-based assay results. Could the compound be the issue?

A: Yes, inconsistent results are often traced back to compound handling and stability.

  • Potential Cause 1: Compound Degradation. If the solid or stock solutions have been exposed to light or stored improperly, the compound may have degraded, leading to a lower effective concentration and the presence of impurities.

  • Solution: Always use freshly prepared dilutions from a properly stored, light-protected stock aliquot. If degradation is suspected, procure a new batch of the compound.

  • Potential Cause 2: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can introduce moisture and potentially cause the compound to precipitate out of the solution upon thawing, lowering its effective concentration.

  • Solution: Aliquot your stock solution into single-use volumes immediately after preparation to eliminate this variable.

  • Potential Cause 3: Solubility Issues in Final Medium. When diluting the DMSO stock into an aqueous buffer, the compound can sometimes precipitate if the final concentration exceeds its solubility limit in that medium.

  • Solution: Visually inspect the final solution for any precipitate after dilution. If observed, you may need to lower the final working concentration or explore alternative formulation strategies if your experiment allows.

Troubleshooting Workflow: Investigating Poor Experimental Reproducibility

This diagram outlines a logical workflow for diagnosing the root cause of inconsistent results.

G start Inconsistent Experimental Results check_compound Check Compound Handling start->check_compound storage Was stock solution stored at -80°C, protected from light, and aliquoted? check_compound->storage No check_assay Check Assay Parameters vehicle_control Is the vehicle control (e.g., DMSO) consistent and at a safe concentration? check_assay->vehicle_control dilution Was the final dilution prepared fresh from a single-use aliquot? storage->dilution Yes new_stock Action: Prepare a fresh stock solution from solid. storage->new_stock dilution->check_assay Yes new_compound Action: Procure new compound and verify with CoA. dilution->new_compound No optimize_assay Action: Re-optimize assay (cell density, incubation time, etc.) vehicle_control->optimize_assay No end_assay Root Cause Likely Assay Variability vehicle_control->end_assay Yes end_compound Root Cause Likely Compound Integrity new_stock->end_compound optimize_assay->end_assay

Caption: A decision tree for troubleshooting inconsistent experimental results.

Section 4: Experimental Protocol

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for reliably preparing a stock solution for use in cell culture and biochemical assays.

Materials:

  • 3-Iodo-D-Phenylalanine (MW: 291.09 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, amber-colored or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Warming block or water bath set to 50-60°C

Procedure:

  • Pre-Weighing Preparation: Allow the container of 3-Iodo-D-Phenylalanine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh out 2.91 mg of the compound and place it into a sterile, light-protected tube. This mass is for a 1 mL final volume. Adjust as needed.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Initial Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Assisted Dissolution: If the solid is not fully dissolved, proceed with the following steps: a. Place the tube in an ultrasonic water bath for 5-10 minutes. b. If solids persist, place the tube in a warming block or water bath at 50-60°C for 5-10 minutes.[4] c. Alternate between vortexing and warming/sonication until the solution is completely clear. Do not overheat for extended periods.

  • Final Check & Aliquoting: Once fully dissolved, allow the solution to cool to room temperature. Visually inspect to ensure no precipitate has formed. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Storage: Immediately transfer the aliquots to -80°C for long-term storage.

References

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH. Retrieved February 7, 2026, from [Link]

  • WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.

Sources

Troubleshooting

Addressing poor incorporation of 3-Iodo-D-Phenylalanine in ribosomal synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the ribosomal incorporation of non-canonical amino acids, with a specific focus on addressing the challe...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the ribosomal incorporation of non-canonical amino acids, with a specific focus on addressing the challenges associated with 3-Iodo-D-Phenylalanine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and practical protocols to enhance the success of your experiments. The ribosomal incorporation of D-amino acids presents a significant challenge due to the inherent stereoselectivity of the translational machinery. This guide will equip you with the knowledge and tools to navigate these complexities.

Understanding the Core Challenge: The Ribosome's Stereochemical Bias

The ribosome's peptidyltransferase center (PTC) is exquisitely evolved to catalyze peptide bond formation between L-amino acids. The precise positioning of the α-amino group of the incoming aminoacyl-tRNA in the A-site is critical for its nucleophilic attack on the peptidyl-tRNA in the P-site. When a D-aminoacyl-tRNA enters the A-site, the stereochemistry of the D-amino acid leads to a suboptimal orientation of its α-amino group, drastically reducing the rate of peptide bond formation and often leading to ribosome stalling and premature termination of translation.[1]

Overcoming this fundamental barrier requires a multi-pronged approach, focusing on the key steps of the translation process: tRNA charging and ribosomal catalysis.

Troubleshooting Guide & FAQs

This section is designed to address common issues encountered during the ribosomal incorporation of 3-Iodo-D-Phenylalanine. The solutions are presented in a question-and-answer format, explaining the "why" behind each recommendation.

Section 1: Low or No Protein Yield

Q1: I am observing very low or no expression of my target protein. What are the likely causes?

A1: Low or no protein yield is the most common issue when attempting to incorporate D-amino acids. The primary culprits are inefficient tRNA charging, poor incorporation by the ribosome, and ribosome stalling.

  • Inefficient tRNA Charging: Standard aminoacyl-tRNA synthetases (aaRSs) are highly specific for L-amino acids.[2] It is highly unlikely that an endogenous or even a previously engineered aaRS for an L-amino acid will efficiently charge a tRNA with a D-amino acid.

    • Solution: Employ a system that bypasses the need for an evolved aaRS for your D-amino acid. The Flexizyme system is a powerful tool for this purpose.[3][4] Flexizymes are flexible ribozymes that can catalyze the acylation of tRNA with a wide range of non-canonical amino acids, including D-amino acids, with high efficiency.[4]

  • Ribosomal Inhibition: As mentioned, the ribosome itself is a major barrier. Even with a correctly charged D-aminoacyl-tRNA, the catalytic step is inefficient.

    • Solution: Utilize an in vitro translation system with engineered ribosomes . Ribosomes with specific mutations in the 23S rRNA of the large subunit have shown increased tolerance for D-amino acids.[5] The in vitro synthesis, assembly, and translation (iSAT) system is a cell-free platform that allows for the use of such modified ribosomes.[6]

  • Ribosome Stalling: The slow kinetics of peptide bond formation with a D-amino acid can cause the ribosome to stall on the mRNA.[7][8][9] This leads to truncated protein products and a depletion of active ribosomes.

    • Solution: Optimize the concentration of your D-aminoacyl-tRNA and consider codon optimization.[10][11][12] A higher concentration of the charged tRNA can help to drive the reaction forward. Additionally, the choice of codon for the D-amino acid can influence incorporation efficiency.

Q2: I am using the Flexizyme system, but I am still getting low yields. How can I optimize this step?

A2: While the Flexizyme system is robust, its efficiency can be influenced by several factors.

  • Purity of 3-Iodo-D-Phenylalanine: Ensure your 3-Iodo-D-Phenylalanine is of high purity. Contaminants can inhibit the Flexizyme reaction.

  • tRNA Quality: The integrity of your tRNA is crucial. Use freshly prepared or properly stored tRNA.

  • Reaction Conditions: Adhere strictly to the recommended buffer conditions, temperature, and incubation times for the specific Flexizyme you are using (e.g., dFx, eFx).[3] The protocol below provides a starting point.

Section 2: Truncated Protein Products

Q3: I am seeing a significant amount of truncated protein on my gels. What is causing this?

A3: Truncated products are a direct consequence of ribosome stalling and premature termination.

  • Inefficient D-amino Acid Incorporation: The ribosome's struggle to incorporate the D-amino acid leads to a pause in translation. This pause can be long enough for termination factors to bind, leading to the release of the incomplete polypeptide chain.

    • Solution: In addition to using engineered ribosomes, ensure you are using an orthogonal tRNA/synthetase system that does not have cross-reactivity with endogenous release factors.[13][14]

  • Codon Choice: The codon used to encode the D-amino acid can influence the efficiency of incorporation and the likelihood of stalling.

    • Solution: Experiment with different codons for 3-Iodo-D-Phenylalanine. While there is no universal "best" codon for D-amino acids, some may be more favorable in your specific context.

Section 3: Verification of Incorporation

Q4: How can I be sure that 3-Iodo-D-Phenylalanine has been incorporated into my protein at the correct site?

A4: Verification is a critical step. Mass spectrometry is the gold standard for this purpose.

  • Intact Protein Mass Analysis: A high-resolution mass spectrum of the purified protein should show a mass shift corresponding to the incorporation of 3-Iodo-D-Phenylalanine in place of the intended L-amino acid.

  • Peptide Mapping and Tandem MS (MS/MS): This is the most definitive method.

    • Digest your purified protein with a specific protease (e.g., trypsin).

    • Separate the resulting peptides by liquid chromatography (LC).

    • Analyze the peptides by mass spectrometry. The peptide containing the D-amino acid will have a specific mass.

    • Fragment this peptide in the mass spectrometer (MS/MS) to confirm its amino acid sequence, which will definitively show the presence and location of the 3-Iodo-D-Phenylalanine.[15][16]

Q5: Can I distinguish between the D- and L-isomers of 3-Iodo-Phenylalanine in my protein?

A5: Standard mass spectrometry cannot differentiate between stereoisomers. However, specialized techniques can be employed.

  • Chiral Chromatography-Mass Spectrometry: This involves digesting the protein and then analyzing the resulting amino acids on a chiral chromatography column coupled to a mass spectrometer.

  • Enzymatic Assays: Certain enzymes, like D-amino acid oxidase, can specifically recognize and react with D-amino acids, providing an indirect method of detection.[17]

Experimental Protocols

The following protocols provide a general framework. Optimization for your specific protein and experimental setup is essential.

Protocol 1: Charging of tRNA with 3-Iodo-D-Phenylalanine using Flexizyme

This protocol is adapted from the general principles of the Flexizyme system.[3][4][18][19][20]

Materials:

  • 3-Iodo-D-Phenylalanine

  • tRNA with the appropriate anticodon (e.g., tRNAAsnCUA for amber suppression)

  • Flexizyme (dFx or eFx)

  • Acylation buffer (e.g., 0.2 M HEPES-K, pH 7.5, 0.2 M KCl)

  • 3 M MgCl₂

  • DMSO

  • 0.6 M Sodium Acetate, pH 5.0

  • Ethanol

Procedure:

  • Prepare a stock solution of 3-Iodo-D-Phenylalanine in DMSO (e.g., 25 mM).

  • In a sterile microfuge tube, combine tRNA (to a final concentration of 40 µM) in acylation buffer.

  • Heat the tRNA solution at 95°C for 3 minutes and then cool to 25°C for 5 minutes to ensure proper folding.

  • Add MgCl₂ to a final concentration of 0.6 M and the appropriate Flexizyme to a final concentration of 40 µM.

  • Incubate at 25°C for 5 minutes.

  • Initiate the acylation reaction by adding the 3-Iodo-D-Phenylalanine stock solution to a final concentration of 5 mM.

  • Incubate the reaction on ice for 2-6 hours. The optimal time may need to be determined empirically.

  • Stop the reaction by adding 3 volumes of 0.6 M sodium acetate, pH 5.0.

  • Precipitate the charged tRNA by adding 3 volumes of ice-cold ethanol.

  • Centrifuge at high speed to pellet the tRNA.

  • Carefully remove the supernatant and wash the pellet with 70% ethanol.

  • Air-dry the pellet and resuspend in a suitable buffer for your in vitro translation reaction.

Protocol 2: In Vitro Translation with Engineered Ribosomes

This protocol outlines the general steps for using an in vitro translation system, such as the iSAT system, with engineered ribosomes.[6][21]

Materials:

  • Cell-free extract containing engineered ribosomes (or components for iSAT)

  • DNA template for your target protein with the desired codon for D-amino acid incorporation

  • Charged 3-Iodo-D-Phenylalanyl-tRNA (from Protocol 1)

  • Other tRNAs and amino acids (excluding the one being replaced)

  • Energy mix (ATP, GTP, etc.)

  • Appropriate buffers

Procedure:

  • Set up the in vitro translation reaction according to the manufacturer's instructions for your specific cell-free system.

  • Add the DNA template for your target protein.

  • Add the charged 3-Iodo-D-Phenylalanyl-tRNA to the reaction mixture. The optimal concentration will need to be determined empirically.

  • Add the remaining amino acids and tRNAs.

  • Incubate the reaction at the recommended temperature (typically 37°C) for a specified time (e.g., 1-4 hours).

  • Stop the reaction and proceed with protein purification and analysis.

Protocol 3: Purification and Analysis of the D-Amino Acid-Containing Protein

Purification: The purification strategy will depend on the properties of your target protein. Standard chromatography techniques such as affinity chromatography (if your protein has a tag), ion-exchange chromatography, and size-exclusion chromatography can be used.[22][23] Be aware that the incorporation of a D-amino acid might slightly alter the protein's folding and surface properties, which could affect its behavior during chromatography.

Analysis:

  • SDS-PAGE and Western Blotting: To visualize the full-length protein and any truncated products.

  • Mass Spectrometry: As detailed in the FAQ section, use intact mass analysis and peptide mapping with MS/MS to confirm the incorporation and site-specificity of 3-Iodo-D-Phenylalanine.

Visualizing the Workflow and Key Concepts

Workflow for Troubleshooting Poor Incorporation

Caption: A flowchart outlining the troubleshooting workflow for poor incorporation of 3-Iodo-D-Phenylalanine.

Biochemical Pathway: tRNA Charging and Ribosomal Incorporation

Ribosomal_Incorporation cluster_charging tRNA Charging (Flexizyme) cluster_translation Ribosomal Translation D_aa 3-Iodo-D-Phenylalanine Flexizyme Flexizyme D_aa->Flexizyme tRNA tRNA tRNA->Flexizyme D_aa_tRNA 3-Iodo-D-Phe-tRNA Flexizyme->D_aa_tRNA Ribosome Engineered Ribosome D_aa_tRNA->Ribosome D_aa_tRNA->Ribosome Enters A-site Peptide Growing Peptide Chain Ribosome->Peptide Peptide Bond Formation (Slow) mRNA mRNA mRNA->Ribosome Peptide->Ribosome in P-site

Caption: A diagram illustrating the key steps of charging a tRNA with a D-amino acid using Flexizyme and its subsequent incorporation into a growing peptide chain by an engineered ribosome.

Summary of Key Parameters and Considerations

ParameterKey ConsiderationRecommended Starting Point
3-Iodo-D-Phenylalanine High purity is essential for efficient tRNA charging.>98% purity
tRNA Charging Use a method that bypasses traditional aaRSs, such as the Flexizyme system.Follow a validated Flexizyme protocol.
Ribosome Standard ribosomes are inhibitory. Use engineered ribosomes with modified 23S rRNA.Utilize an in vitro translation system like iSAT with engineered ribosomes.
Codon Choice The codon for the D-amino acid can impact incorporation efficiency.Experiment with different codons if stalling is observed.
Verification Essential to confirm successful and site-specific incorporation.Mass spectrometry (intact mass and peptide mapping with MS/MS).
Protein Yield Expect lower yields compared to L-amino acid incorporation.Optimize all steps of the process to maximize yield.

This technical support guide provides a comprehensive overview of the challenges and solutions for the ribosomal incorporation of 3-Iodo-D-Phenylalanine. By understanding the underlying principles and following the recommended protocols and troubleshooting advice, you can significantly increase your chances of success in these challenging but rewarding experiments.

References

  • Ibba, M., & Soll, D. (2000). Aminoacyl-tRNA synthesis. Annual review of biochemistry, 69, 617-650. [Link]

  • Mörl, M., & Kirchhofer, L. (2012). Solid-Phase-Supported Chemoenzymatic Synthesis of a Light-Activatable tRNA Derivative. Chemistry (Weinheim an der Bergstrasse, Germany), 18(40), 12604-12607. [Link]

  • Kail, R., & D'Souza, V. M. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International journal of molecular sciences, 22(22), 12497. [Link]

  • Martin, R. W., Des Soye, B. J., Kwon, Y. C., Kay, J., Davis, R. G., Thomas, P. M., ... & Jewett, M. C. (2021). In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins. Biochemistry, 60(3), 234-243. [Link]

  • Katranidis, A., & Politou, A. S. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. International journal of molecular sciences, 20(8), 1957. [Link]

  • Ueda, T., & Shimizu, Y. (2020). Single-step in vitro ribosome reconstitution mediated by two GTPase factors, EngA and ObgE. eLife, 9, e58879. [Link]

  • Goto, Y., Katoh, T., & Suga, H. (2011). Initiating translation with D-amino acids. RNA, 17(1), 126-134. [Link]

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. [Link]

  • Jewett, M. C., & Forster, A. C. (2019). Strategies for in vitro engineering of the translation machinery. Methods, 167, 3-13. [Link]

  • D'Aquino, A. I., & Chatterjee, A. (2017). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in enzymology, 595, 129-152. [Link]

  • Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Journal of the American Chemical Society, 127(42), 14592-14593. [Link]

  • Polikanov, Y. S., Starosta, A. L., Juette, M. F., Altman, R. B., Terry, D. S., Lu, W., ... & Blanchard, S. C. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic acids research, 46(22), 11957-11967. [Link]

  • Goto, Y., & Suga, H. (2012). Flexizymes as a tRNA acylation tool facilitating genetic code reprogramming. Methods in molecular biology (Clifton, N.J.), 848, 465-478. [Link]

  • Sampson, J. R., & Uhlenbeck, O. C. (1988). Chemical and enzymatic synthesis of tRNAs for high-throughput crystallization. Proceedings of the National Academy of Sciences of the United States of America, 85(4), 1033-1037. [Link]

  • Google Patents. (n.d.).
  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • Ohuchi, M., Murakami, H., & Suga, H. (2007). Flexizyme-catalyzed synthesis of 3'-aminoacyl-NH-tRNAs. Nucleic acids research, 35(19), e127. [Link]

  • Cervettini, D., Tang, S., Fried, S. D., Willis, J. C., Funke, L. F., Colwell, L. J., & Chin, J. W. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature biotechnology, 38(8), 989-999. [Link]

  • Maini, R., Tnimov, Z., Schmeing, T. M., & Young, M. W. (2015). Optimal Codon Choice can Improve the Efficiency and Fidelity of N-Methyl Amino Acid Incorporation into Peptides by In Vitro Translation. Chembiochem : a European journal of chemical biology, 16(11), 1603-1607. [Link]

  • MRC Laboratory of Molecular Biology. (2016). Recovering stalled ribosomes. [Link]

  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced D-amino acid incorporation into protein by modified ribosomes. Journal of the American Chemical Society, 125(22), 6616-6617. [Link]

  • Kubick, S., & Schäfer, B. (2020). Preparation of Enhanced Orthogonal Aminoacyl-tRNA Synthetase. protocols.io. [Link]

  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. [Link]

  • Zanet, J., Ben-Zvi, D., & Tuller, T. (2022). Codon-specific ribosome stalling reshapes translational dynamics during branched-chain amino acid starvation. BMC biology, 20(1), 1-22. [Link]

  • Biology LibreTexts. (2021). 3.3: Protein Purification. [Link]

  • Nature Biotechnology. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. [Link]

  • Lackner, S., Ruzic, D., Hoffmeister, M., Schulz, C., & Bekeschus, S. (2023). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The journal of physical chemistry. B, 127(1), 173-183. [Link]

  • Bioinformatics Advances. (2022). CoDe: a web-based tool for codon deoptimization. [Link]

  • Ang, K. S., & Li, H. (2013). Computational codon optimization of synthetic gene for protein expression. PloS one, 8(9), e74138. [Link]

  • Arts, H. J., van Sörsen, T. K., van der Velden, M., Su, A., Kool, J., Heeren, R. M., & Pieterman, E. J. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific reports, 11(1), 1-11. [Link]

  • Wikipedia. (n.d.). Aminoacyl-tRNA synthetase. [Link]

  • MRC Laboratory of Molecular Biology. (2017). Mechanism of ribosome stalling during translation of a poly(A) tail. [Link]

  • Bio-Rad. (n.d.). Protein Expression and Purification Series. [Link]

  • Jewett Lab. (2021). In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins. [Link]

  • Addgene. (2020). To Codon Optimize or Not: That is the Question. [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]

  • GCE4All Knowledge Base. (n.d.). 3-iodo-L-phenylalanine. [Link]

  • ResearchGate. (n.d.). Flexizyme-catalyzed synthesis of 3'-aminoacyl-NH-tRNAs. [Link]

  • Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). Flexizyme as a versatile tRNA acylation catalyst and the application for translation. Nature methods, 3(5), 357-359. [Link]

  • LookChem. (n.d.). 3-Iodo-L-Phenylalanine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of peptides with D- vs L-Iodophenylalanine

Biological Activity of Peptides with D- vs L-Iodophenylalanine: A Comparative Technical Guide Executive Summary The incorporation of iodinated phenylalanine (I-Phe) into bioactive peptides represents a critical strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Peptides with D- vs L-Iodophenylalanine: A Comparative Technical Guide

Executive Summary

The incorporation of iodinated phenylalanine (I-Phe) into bioactive peptides represents a critical strategy in medicinal chemistry, serving two distinct purposes: enhancing receptor affinity through halogen bonding and enabling radiolabeling for SPECT/PET imaging. The stereochemical choice between L-4-iodophenylalanine (L-I-Phe) and D-4-iodophenylalanine (D-I-Phe) is not merely structural but functional, dictating the peptide's pharmacokinetic fate, proteolytic stability, and receptor selectivity.

This guide objectively compares the biological performance of these enantiomers. While L-I-Phe mimics the natural substrate for transport systems (e.g., LAT1) and fits canonical binding pockets, D-I-Phe provides superior metabolic stability and alters receptor subtype selectivity, often acting as a "conformational lock" that can convert agonists to antagonists.

Stereochemical Impact on Pharmacokinetics

The primary differentiator between D- and L-isomers is their interaction with chiral biological environments—specifically enzymes and transporters.

Proteolytic Stability

Endogenous proteases (e.g., chymotrypsin, carboxypeptidases) are stereoselective for L-amino acids. Incorporating D-I-Phe renders the peptide bond non-scissile to these enzymes, significantly extending plasma half-life.

  • Mechanism: The D-isomer's side chain orientation creates steric clashes within the enzyme's active site (S1 pocket), preventing the formation of the tetrahedral intermediate required for hydrolysis.

  • Data Comparison:

FeatureL-Iodophenylalanine PeptidesD-Iodophenylalanine Peptides
Serum Half-Life Minutes (< 20 min for enkephalins)Hours (> 2-4 hours)
Protease Susceptibility High (Chymotrypsin, Pepsin)Resistant / Inert
Blood Clearance Fast (Metabolized rapidly)Slow (Renal excretion intact)
Biodistribution High uptake in liver/kidneysLower background retention
Transport and Bioavailability (LAT1 vs. LAT2)

For peptides targeting the Central Nervous System (CNS) or tumors, transport across the Blood-Brain Barrier (BBB) or cell membrane is critical.

  • L-I-Phe: Is a high-affinity substrate for LAT1 (SLC7A5) , a transporter overexpressed in glioblastomas and the BBB. It is actively transported into cells.

  • D-I-Phe: Acts as a competitive inhibitor or poor substrate. It does not efficiently cross the BBB via LAT1, making it less suitable for CNS therapeutics but potentially superior for peripheral imaging agents where CNS toxicity must be avoided.

Impact on Receptor Binding & Affinity[1][2]

The "Sigma Hole" and Halogen Bonding

Iodine is unique among modifications due to its large polarizable radius and the "Sigma Hole"—a region of positive electrostatic potential opposite the C-I bond. This allows I-Phe to form halogen bonds (similar to hydrogen bonds but more directional) with backbone carbonyls or histidine residues in the receptor.

  • L-Isomer: Typically positions the iodine to interact with "deep pocket" residues defined by the natural ligand's evolution.

  • D-Isomer: Alters the vector of the iodine atom. In opioid peptides (e.g., Enkephalins), placing D-I-Phe at position 4 can shift the iodine away from the hydrophobic pocket, potentially reducing mu-receptor affinity while enhancing delta-receptor selectivity due to different conformational constraints.

Case Study: Somatostatin Analogs

In somatostatin analogs (targeting SSTR subtypes for neuroendocrine tumors), the stereochemistry of the aromatic residue at position 4 (Phe4) is critical.[1]

  • Experiment: Substitution of Phe4 with L-I-Phe increases affinity for SSTR1 and SSTR5 due to enhanced hydrophobic contact and halogen bonding.

  • Contrast: Substitution with D-I-Phe disrupts the essential

    
    -turn required for binding, drastically reducing affinity for all subtypes. However, D-amino acids at other positions (e.g., D-Trp8) stabilize the turn, proving that D-isomer utility is position-dependent.
    

Experimental Protocols

Protocol A: Fmoc-SPPS of I-Phe Peptides

Rationale: Iodine-Carbon bonds can be labile under harsh conditions (e.g., Pd-catalyzed removal of Alloc). Standard Fmoc protocols are safe, but light protection is required to prevent radical deiodination.

Workflow:

  • Resin Loading: Use Rink Amide resin (0.5 mmol/g) for C-terminal amides.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal.

  • Coupling (Dark):

    • 4 eq.[2][3][4] Fmoc-4-iodo-L-Phe-OH (or D-isomer).

    • 3.9 eq. HCTU (activator).[2]

    • 8 eq. DIEA (base).

    • Reaction time: 45 min at Room Temp, wrapped in foil.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Avoid thiols (EDT) if possible, as they can sometimes reduce aryl iodides under specific conditions, though TIS is generally safe.

  • Purification: RP-HPLC (C18 column). Caution: I-Phe peptides are more hydrophobic; adjust gradient to higher % ACN.

Protocol B: Enzymatic Stability Assay

Rationale: To quantify the stability advantage of the D-isomer.

  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Incubation: Add Human Serum (25% v/v) or Chymotrypsin (10 units/mL). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, 240 min.

  • Quenching: Add 50 µL ice-cold Acetonitrile + 0.1% TFA to precipitate proteins. Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into HPLC. Plot % remaining vs. time to calculate

    
    .
    

Visualizations

Diagram 1: Comparative Biological Fate

This diagram illustrates the divergent pathways of L- vs D-I-Phe peptides in a biological system, highlighting transport and degradation differences.

BioFate cluster_L L-I-Phe Isomer cluster_D D-I-Phe Isomer Input Peptide Injection L_Transport LAT1 Transport (Active Influx) Input->L_Transport Substrate D_Transport Membrane Exclusion (Low Influx) Input->D_Transport Inhibitor/Non-substrate L_Target Intracellular Target (High Affinity) L_Transport->L_Target L_Degradation Proteolysis (Rapid Cleavage) L_Transport->L_Degradation Enzymatic Attack D_Target Extracellular Receptor (Modulated Affinity) D_Transport->D_Target Surface Binding D_Stability Metabolic Stability (Long Half-life) D_Transport->D_Stability Resists Proteases

Caption: Comparative biological pathways showing LAT1-mediated transport for L-isomers versus the extracellular stability and exclusion of D-isomers.

Diagram 2: Synthesis & Validation Workflow

A self-validating workflow for synthesizing these analogs.

Synthesis Start Start: Fmoc-SPPS Coupling Coupling: Fmoc-4-I-Phe-OH + HCTU/DIEA (Dark) Start->Coupling QC1 QC: Kaiser Test (No Blue Color) Coupling->QC1 QC1->Coupling Fail (Repeat) Cleavage Cleavage: TFA/TIS/H2O (No EDT) QC1->Cleavage Pass Purification HPLC Purification (C18 Column) Cleavage->Purification Validation Validation: MS (Isotope Pattern) + Co-injection with Std Purification->Validation

Caption: Step-by-step synthesis workflow emphasizing light protection and quality control checkpoints.

References

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Source: NIH / PMC [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) Source: Nature Scientific Reports [Link]

  • 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: Comparative uptake in various tumour types Source: European Journal of Nuclear Medicine and Molecular Imaging [Link]

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, and Functional Activity Source: MDPI Molecules [Link]

  • Fmoc Solid-Phase Peptide Synthesis: Scope and Limitations Source: NIH / PubMed [Link]

Sources

Comparative

A Senior Application Scientist's Guide to 3-Iodo-D-Phenylalanine and its Halogenated Congeners

Introduction: Beyond the Canonical 20 Amino Acids In the landscape of modern biochemistry and drug development, the 20 canonical amino acids are merely the starting point. The strategic incorporation of unnatural amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern biochemistry and drug development, the 20 canonical amino acids are merely the starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins has unlocked unprecedented control over their structure, function, and therapeutic potential. Among the most powerful UAAs are the halogenated phenylalanines. By replacing a hydrogen atom on the phenyl ring of phenylalanine with a halogen (Fluorine, Chlorine, Bromine, or Iodine), we can subtly yet profoundly alter the molecule's physicochemical and biological properties.[1][2]

This guide provides a comparative analysis of 3-Iodo-D-Phenylalanine against other key halogenated phenylalanines. We will move beyond a simple cataloging of features to explore the causal relationships between atomic properties and biological outcomes, supported by experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal halogenated analog for their specific application, be it enhancing drug efficacy, probing protein structure, or designing novel biomaterials.

The Influence of the Halogen: A Physicochemical Perspective

The choice of halogen is the most critical variable. The progression from fluorine to iodine down Group 17 of the periodic table introduces systematic changes in size, electronegativity, and polarizability. These atomic-level differences have significant molecular-level consequences, directly impacting steric interactions, hydrophobicity, and the potential for forming halogen bonds—a crucial, non-covalent interaction in ligand-receptor binding.[1][3]

The position of the halogen on the phenyl ring (ortho-, meta-, or para-) further refines these properties. For instance, studies on the L-type amino acid transporter 1 (LAT1), a protein crucial for transporting large neutral amino acids and a target for drug delivery to tumors, have shown that the position and size of the halogen dramatically affect binding affinity.[4] Research indicates that for LAT1, larger halogens at the meta-position (position 3) enhance affinity, with the effect correlating with the size of the halogen: F < Cl < Br < I.[4]

Table 1: Comparative Physicochemical Properties of Phenylalanine and its Halogenated Derivatives

CompoundMolecular Weight ( g/mol )Halogenvan der Waals Radius (Å) of HalogenElectronegativity (Pauling Scale) of HalogenLogP (Hydrophobicity)Key Distinctions
D-Phenylalanine 165.19H1.202.20~1.4Baseline natural amino acid.
4-Fluoro-L-Phenylalanine 183.18F1.473.98~1.5Smallest, most electronegative halogen; minimal steric perturbation; excellent ¹⁹F-NMR probe.[1][2]
4-Chloro-DL-Phenylalanine 199.63Cl1.753.16~2.0Intermediate size and electronegativity; known enzyme inhibitor.[5]
4-Bromo-D-Phenylalanine 244.09Br1.852.96~2.3Larger size, good leaving group in certain reactions; enhances antimicrobial activity.[1]
3-Iodo-D-Phenylalanine 291.09I1.982.66~2.8Largest, most polarizable halogen; heavy atom for X-ray crystallography; suitable for radiolabeling.[6]

Note: LogP values are estimates and can vary based on the calculation method and stereoisomer. The trend of increasing hydrophobicity with halogen size is the key takeaway.

Comparative Applications in Research and Therapeutics

The distinct properties of each halogenated phenylalanine dictate its optimal use in the lab and the clinic.

3-Iodo-D-Phenylalanine: The Heavyweight for Imaging and Therapy

The large iodine atom makes 3-Iodo-Phenylalanine a uniquely versatile tool. Its applications are centered on its mass and its potential for isotopic substitution.

  • Radiolabeling and Molecular Imaging: The iodine atom can be replaced with radioactive isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making it an invaluable tracer for PET and SPECT imaging, and a targeted agent for radiotherapy.[6][7] This is particularly relevant in oncology, where iodinated phenylalanine analogs can be used to visualize and treat malignant neoplasia by leveraging transporters like LAT1 that are overexpressed in cancer cells.[4][7]

  • X-ray Crystallography: As a "heavy atom," iodine strongly scatters X-rays. Incorporating it into a protein can help solve the phase problem in X-ray crystallography, aiding in the determination of complex protein structures.

  • Protein Engineering: It serves as a building block in peptide synthesis and can be incorporated into proteins using genetic code expansion techniques to create novel functionalities.[6][8]

Fluorinated Phenylalanines: The Subtle Modulator and NMR Probe

Fluorine's unique combination of small size and high electronegativity allows it to act as a subtle but powerful modulator of molecular properties.

  • ¹⁹F-NMR Spectroscopy: The absence of a natural fluorine background in biological systems makes ¹⁹F a highly sensitive NMR probe.[1] Incorporating 4-Fluoro-L-Phenylalanine allows for precise monitoring of protein conformation, dynamics, and ligand binding without significantly perturbing the native structure.[9]

  • Metabolic Stability and Bioavailability: The strength of the carbon-fluorine bond can increase a drug's resistance to metabolic degradation, thereby improving its pharmacokinetic profile.[2] This principle is leveraged in drugs like melflufen, a fluorinated derivative of melphalan used in cancer treatment.[2]

  • Modulating Peptide Assembly: Fluorination can drastically alter the chemical properties of peptides, influencing aggregation kinetics, which is critical in the study of amyloid diseases.[10]

Chlorinated Phenylalanines: The Enzyme Inhibitor

4-Chloro-Phenylalanine (PCPA) is best known for its potent and specific biological activity as an enzyme inhibitor.

  • Neuroscience Research: L-PCPA is a well-established irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[11] This makes it an indispensable tool for studying the role of serotonin in various physiological and pathological processes, including neurological disorders.[5]

  • Phenylalanine Analog Studies: It is frequently used as a classic phenylalanine analog to investigate metabolic pathways and protein synthesis.[5]

Brominated Phenylalanines: The Bioactivity Enhancer

Bromine offers a balance of size and reactivity that has been exploited to enhance the biological activity of peptides.

  • Antimicrobial Peptides (AMPs): The introduction of bromine into AMPs has been shown to improve their potency against a range of pathogens, including multi-drug resistant strains like MRSA.[1] The increased hydrophobicity and altered electronic properties of the brominated residue likely enhance membrane disruption, a key mechanism of AMPs.

  • Neuroprotection: Halogenated derivatives of L-Phenylalanine, including brominated versions, have shown promise as neuroprotective agents by attenuating excessive glutamatergic synaptic transmission, which is implicated in ischemic brain injury.[12][13]

Table 2: Comparative Summary of Primary Applications

Application Area3-Iodo-D-Phe4-Fluoro-L-Phe4-Chloro-DL-Phe4-Bromo-D-Phe
Structural Biology Heavy-atom phasing (X-ray)¹⁹F-NMR probeLess commonLess common
Medical Imaging PET/SPECT radiolabelingPET (with ¹⁸F)NoNo
Therapeutics Targeted radiotherapy, cancer therapy[7]Enhancing metabolic stability (e.g., Melflufen)[2]Potential in neurological disorders & cancer[5]Enhanced antimicrobial peptides, neuroprotection[1][12]
Biochemical Research Probing protein interactions[6]Studying protein dynamics & folding[9]Serotonin depletion studies[11]Modulating peptide bioactivity
Protein Engineering Genetic code expansion[8]Modulating peptide stability & aggregation[10]Phenylalanine analog studies[5]Less common

Experimental Workflows: From Incorporation to Functional Analysis

To translate the potential of these molecules into results, robust experimental protocols are essential. Here, we detail two foundational workflows: the site-specific incorporation of a UAA and the analysis of its effect on peptide function.

Protocol 1: Site-Specific Incorporation of 3-Iodo-D-Phenylalanine via a Cell-Free Protein Synthesis (CFPS) System

This protocol describes a method for incorporating 3-Iodo-D-Phenylalanine at a specific site in a target protein. The causality is based on creating an "orthogonal" system where a unique codon (in this case, the amber stop codon, UAG) is repurposed to encode the UAA. This requires a transfer RNA (tRNA) and an aminoacyl-tRNA synthetase (aaRS) pair that is specific for the UAA and does not cross-react with endogenous tRNAs or amino acids.

Methodology:

  • Plasmid Preparation:

    • Obtain or create a plasmid encoding the protein of interest. Using site-directed mutagenesis, introduce a TAG (amber) codon at the desired incorporation site.

    • Obtain a separate plasmid encoding an orthogonal tRNA/aaRS pair engineered to be specific for 3-Iodo-D-Phenylalanine.

  • CFPS Reaction Setup:

    • On ice, combine the components of a commercial E. coli-based CFPS kit (e.g., PURExpress®). This typically includes ribosomes, amino acids (minus tyrosine to reduce mis-incorporation if the aaRS has some cross-reactivity), tRNAs, and energy sources.

    • Add the plasmid encoding the target protein (with TAG codon) to a final concentration of 10-15 µg/mL.

    • Add the plasmid encoding the orthogonal tRNA/aaRS pair to a final concentration of 10-15 µg/mL.

    • Add 3-Iodo-D-Phenylalanine from a sterile stock solution to a final concentration of 1-2 mM. The high concentration helps ensure the orthogonal tRNA is efficiently charged with the UAA.

  • Protein Synthesis:

    • Incubate the reaction mixture at 37°C for 2-4 hours. The cellular machinery in the extract will transcribe and translate the DNA. When the ribosome encounters the UAG codon, the orthogonal tRNA charged with 3-Iodo-D-Phenylalanine will be recruited, incorporating the UAA into the growing polypeptide chain.

  • Verification of Incorporation:

    • Analyze the reaction products using SDS-PAGE and Western blotting. A successful incorporation will result in a full-length protein band. A control reaction without the UAA should only produce a truncated product.

    • For definitive confirmation, subject the purified protein to mass spectrometry. The resulting mass should match the theoretical mass of the protein containing 3-Iodo-D-Phenylalanine.

UAA_Incorporation_Workflow cluster_Inputs Reaction Inputs cluster_Process Synthesis Process cluster_Outputs Analysis & Verification Target_DNA Target DNA (with TAG codon) Incubation Incubate at 37°C Target_DNA->Incubation Ortho_Pair_DNA Orthogonal Pair DNA (tRNA/aaRS) Ortho_Pair_DNA->Incubation UAA 3-Iodo-D-Phe UAA->Incubation CFPS_Mix Cell-Free System (Ribosomes, etc.) CFPS_Mix->Incubation SDS_PAGE SDS-PAGE / Western Blot Incubation->SDS_PAGE Verify full-length protein Mass_Spec Mass Spectrometry Incubation->Mass_Spec Confirm mass Purified_Protein Purified Protein with UAA SDS_PAGE->Purified_Protein Mass_Spec->Purified_Protein

Caption: Workflow for site-specific incorporation of an unnatural amino acid (UAA).

Protocol 2: Comparative Analysis of Peptide Aggregation Using Thioflavin T (ThT) Assay

This protocol is adapted from studies on amyloid formation and is designed to compare how different halogenated phenylalanines affect the aggregation kinetics of a model peptide.[10] The ThT dye fluoresces upon binding to the beta-sheet structures characteristic of amyloid fibrils, providing a real-time readout of aggregation.

Methodology:

  • Peptide Synthesis and Preparation:

    • Synthesize a set of model amyloidogenic peptides (e.g., variants of NFGAIL) where the native phenylalanine is replaced with its D-iodo, L-fluoro, and DL-chloro analogs.[10]

    • Purify all peptides to >95% purity by HPLC and confirm their identity by mass spectrometry.

    • Prepare stock solutions of each peptide in a suitable solvent (e.g., DMSO) and determine the precise concentration by UV-Vis spectroscopy.

  • ThT Assay Setup:

    • Prepare a working solution of Thioflavin T (e.g., 20 µM) in a suitable aggregation buffer (e.g., phosphate buffer, pH 7.4).

    • In a 96-well black, clear-bottom plate, add the ThT working solution to each well.

    • Initiate the aggregation by adding a small volume of the peptide stock solution to the wells to reach a final peptide concentration of 25-50 µM. Prepare triplicate wells for each peptide analog. Include a buffer-only control.

  • Kinetic Measurement:

    • Immediately place the plate in a plate reader capable of measuring fluorescence (Excitation: ~440 nm, Emission: ~485 nm).

    • Monitor the fluorescence intensity over time (e.g., every 5-10 minutes for 24-48 hours) at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each peptide. The resulting sigmoidal curve represents the kinetics of fibril formation.

    • Extract key parameters from the curve: the lag time (t_lag), which reflects the nucleation phase, and the maximum fluorescence intensity, which corresponds to the amount of fibril formation.

    • Compare these parameters across the different halogenated peptides to determine the effect of each halogen on aggregation propensity.

ThT_Assay_Logic cluster_Prep Preparation Peptide_Phe Peptide + Phe ThT Thioflavin T (ThT) in Buffer Peptide_Phe->ThT Mix in 96-well plate Peptide_I Peptide + 3-I-Phe Peptide_I->ThT Mix in 96-well plate Peptide_F Peptide + 4-F-Phe Peptide_F->ThT Mix in 96-well plate Peptide_Cl Peptide + 4-Cl-Phe Peptide_Cl->ThT Mix in 96-well plate PlateReader Plate Reader (Fluorescence Measurement) ThT->PlateReader Monitor over time Plot Plot: Fluorescence vs. Time PlateReader->Plot Analysis Analyze Kinetics (Lag Time, Max Intensity) Plot->Analysis

Caption: Logical flow of a Thioflavin T (ThT) assay for comparing peptide aggregation.

Conclusion and Senior Scientist's Outlook

The selection of a halogenated phenylalanine is a strategic decision that should be dictated by the experimental goal.

  • For applications requiring a heavy atom for structural determination or a handle for radiolabeling and targeted therapy, 3-Iodo-D-Phenylalanine is the superior choice due to the large, readily functionalized iodine atom.[6][7]

  • For minimally invasive probing of protein structure and dynamics in their native environment using NMR, fluorinated phenylalanines are unmatched.[1][9] Their ability to enhance metabolic stability also makes them highly attractive for therapeutic peptide and protein design.[2]

  • When the goal is to specifically ablate a biological pathway for research purposes, such as the depletion of serotonin, 4-Chloro-Phenylalanine remains the gold-standard tool due to its well-characterized enzyme inhibitory activity.[5][11]

  • To enhance the potency of bioactive peptides, particularly antimicrobials, brominated phenylalanines offer a compelling option, leveraging increased hydrophobicity to improve performance.[1]

The field continues to evolve, with ongoing research into engineered halogenase enzymes that could one day allow for the site-specific halogenation of proteins in vivo.[3][14] As our ability to manipulate the genetic code expands, the strategic deployment of halogenated phenylalanines will continue to be a cornerstone of innovation in chemical biology, drug discovery, and materials science.

References

  • Phenylalanine as a therapeutic supplement | Health and Medicine | Research Starters. EBSCO Information Services. [Link]

  • Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. (2020-09-23). Wiley-VCH GmbH. Published in ChemBioChem. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024-02-26). Nature. [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (2004). PubMed. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020-05-15). Beilstein-Institut. [Link]

  • Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. (2026-02-05). ACS Publications. [Link]

  • Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022-12-08). National Center for Biotechnology Information. [Link]

  • Phenylalanine - Wikipedia. Wikimedia Foundation. [Link]

  • 3-Iodo-L-phenylalanine | C9H10INO2 | CID 16747611. PubChem. [Link]

  • Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. (2008). PubMed. [Link]

  • Experimental methods for scanning unnatural amino acid mutagenesis. National Center for Biotechnology Information. [Link]

  • Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. (2019-05-22). ACS Publications. [Link]

  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. (2004). Stroke. [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (1998). Springer Protocols. [Link]

  • Halogenase engineering and its utility in medicinal chemistry. (2018-04-30). National Center for Biotechnology Information. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Center for Biotechnology Information. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 3-Iodo-D-Phenylalanine Incorporation

Authored for Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a cornerstone of modern drug development and che...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a cornerstone of modern drug development and chemical biology.[1] Among these, 3-Iodo-D-Phenylalanine (3-I-D-Phe), offers a unique heavy atom for structural studies and a potential modulator of peptide conformation and binding.[2] However, the promise of this powerful tool hinges on rigorous analytical validation. It is not enough to simply incorporate 3-I-D-Phe; one must prove its presence, pinpoint its location, and quantify its incorporation efficiency with unerring accuracy.

This guide provides a comprehensive framework for the validation of 3-I-D-Phe incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique prized for its sensitivity and specificity in the analysis of therapeutic proteins.[3] We will move beyond rote protocols to explain the underlying principles of experimental design, data interpretation, and the establishment of a self-validating analytical system.

The Analytical Challenge: Beyond a Simple Mass Shift

Validating the incorporation of 3-I-D-Phe presents unique challenges compared to standard amino acids. The primary task is to unambiguously distinguish it from its natural counterpart, Phenylalanine (Phe), and confirm its precise location within a peptide sequence. This requires a multi-faceted approach that leverages high-resolution mass spectrometry for mass accuracy and tandem MS (MS/MS) for fragmentation analysis.

FeaturePhenylalanine (Phe)3-Iodo-D-Phenylalanine (3-I-D-Phe)Analytical Implication
Monoisotopic Mass165.07898 Da291.97561 DaA significant mass shift of +126.89663 Da, easily detectable by modern mass spectrometers.
Isotopic SignaturePrimarily ¹²CPresence of ¹²⁷I (100% natural abundance)Iodine's monoisotopic nature simplifies the isotopic pattern of the precursor ion.
ChiralityL-amino acid (typically)D-amino acidWhile mass spectrometry is blind to chirality, separation of diastereomeric peptides formed after digestion may be possible with chiral chromatography.

Part 1: Qualitative Validation - Confirming "IF" and "WHERE"

The first step in validation is to confirm that 3-I-D-Phe has been incorporated and to identify its precise location. This is achieved through a "bottom-up" proteomics approach, where the protein is digested into smaller peptides that are more amenable to MS analysis.[3]

Experimental Workflow: From Protein to Confident Identification

The overall workflow for qualitative validation is a systematic process designed to generate high-quality data for confident identification.

Qualitative_Validation_Workflow Qualitative Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prot_Sample Protein Sample (containing 3-I-D-Phe) Denature Denaturation & Reduction Prot_Sample->Denature Alkylate Alkylation Denature->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest LC_Sep Peptide Separation (Reversed-Phase LC) Digest->LC_Sep Peptide Mixture MS1_Scan MS1 Full Scan (Accurate Mass) LC_Sep->MS1_Scan MS2_Frag MS/MS Fragmentation (Data-Dependent Acquisition) MS1_Scan->MS2_Frag DB_Search Database Search (with custom modification) MS2_Frag->DB_Search MS/MS Spectra Manual_Val Manual Spectral Validation DB_Search->Manual_Val Result Confirmed Incorporation Site Manual_Val->Result Quantitative_Logic Principle of Quantitative Analysis with SIL Standard cluster_sample Biological Sample cluster_standard Internal Standard Analyte Analyte Peptide (Unknown Amount, 'Light') Spike Spike known amount of SIL into sample Analyte->Spike SIL_Standard SIL Peptide (Known Amount, 'Heavy') SIL_Standard->Spike Processing Sample Processing (Digestion, Cleanup, etc.) Spike->Processing LCMS LC-MS Analysis Processing->LCMS label_proc Both peptides behave identically, correcting for experimental variability Processing->label_proc Ratio Measure Peak Area Ratio (Light / Heavy) LCMS->Ratio Quant Calculate Analyte Amount Ratio->Quant

Sources

Comparative

A Senior Application Scientist's Guide to the Biophysical Characterization of Proteins Containing 3-Iodo-D-Phenylalanine

For researchers, scientists, and drug development professionals, the precise elucidation of protein structure and function is paramount. The introduction of non-natural amino acids into proteins has emerged as a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise elucidation of protein structure and function is paramount. The introduction of non-natural amino acids into proteins has emerged as a powerful tool to probe and manipulate biological systems. Among these, halogenated amino acids, and specifically 3-Iodo-D-Phenylalanine, offer unique biophysical properties that can be exploited for in-depth structural and functional studies. This guide provides a comprehensive overview of the methodologies for incorporating 3-Iodo-D-Phenylalanine into proteins and its subsequent biophysical characterization, offering a comparative analysis against other common techniques.

Introduction: The Potential of a Unique Amino Acid Analogue

3-Iodo-D-Phenylalanine is a non-natural amino acid that combines the steric bulk and heavy atom properties of iodine with the distinct stereochemistry of a D-amino acid. While its L-isomer has seen more widespread use, particularly in X-ray crystallography through genetic code expansion[1], the D-isomer presents a unique set of advantages and challenges. The incorporation of a D-amino acid can confer resistance to proteolysis, a desirable trait for therapeutic proteins[2]. The iodine atom serves as an excellent heavy atom for phasing in X-ray crystallography and as a spectroscopic probe for fluorescence and NMR studies[3][4]. This guide will explore the practical aspects of utilizing 3-Iodo-D-Phenylalanine to its full potential.

Synthesis and Availability of 3-Iodo-D-Phenylalanine

Before embarking on protein incorporation, it is essential to source the non-natural amino acid. 3-Iodo-D-Phenylalanine is not as readily available as its L-counterpart but can be obtained from specialized chemical suppliers. For researchers opting for in-house synthesis, several routes are available, often starting from D-phenylalanine.

Table 1: Commercial Availability of 3-Iodo-D-Phenylalanine and its Derivatives

CompoundFormTypical PurityCommon Suppliers
3-Iodo-D-PhenylalaninePowder>97%Specialized chemical synthesis companies
Fmoc-3-Iodo-D-PhenylalaninePowder>97%ChemUniverse[5]
p-Iodo-D-PhenylalaninePowder97%Sigma-Aldrich

Note: The availability and purity should be verified with the respective suppliers before procurement.

Incorporation of 3-Iodo-D-Phenylalanine into Proteins: A Comparative Workflow

The incorporation of a D-amino acid into a protein is a non-trivial task as the natural translational machinery is highly specific for L-amino acids. However, several powerful techniques have been developed to overcome this limitation. The choice of method depends on the desired protein size, yield, and the specific research question.

Workflow for D-Amino Acid Incorporation

G cluster_0 Incorporation Strategies cluster_1 Protein Characterization Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Purification Purification Solid-Phase Peptide Synthesis (SPPS)->Purification Small Peptides (<50 aa) Native Chemical Ligation (NCL) Native Chemical Ligation (NCL) Native Chemical Ligation (NCL)->Purification Medium to Large Proteins In Vitro Translation In Vitro Translation In Vitro Translation->Purification Medium to Large Proteins Biophysical Analysis Biophysical Analysis Purification->Biophysical Analysis

Caption: Overview of workflows for incorporating 3-Iodo-D-Phenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a well-established method for the chemical synthesis of peptides and small proteins. It allows for the site-specific incorporation of a wide variety of non-natural amino acids, including D-isomers.

Causality behind Experimental Choices: The use of Fmoc-protected 3-Iodo-D-Phenylalanine is crucial to prevent unwanted side reactions at the amino group during peptide chain elongation. The choice of resin and cleavage cocktail is determined by the C-terminal amino acid and the presence of other sensitive residues in the peptide sequence.

Experimental Protocol: Manual Fmoc SPPS

  • Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (in this case, Fmoc-3-Iodo-D-Phenylalanine) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry.

Native Chemical Ligation (NCL)

For larger proteins, a combination of recombinant expression and chemical synthesis via NCL is a powerful approach. A protein can be expressed as a thioester fragment, and a synthetic peptide containing 3-Iodo-D-Phenylalanine can be ligated to it.

Causality behind Experimental Choices: NCL relies on the chemoselective reaction between a C-terminal thioester and an N-terminal cysteine. The choice of the ligation site is therefore critical and must be a native or engineered cysteine residue.

G Recombinant Protein Thioester Recombinant Protein Thioester Native Chemical Ligation Native Chemical Ligation Recombinant Protein Thioester->Native Chemical Ligation Synthetic Peptide with N-terminal Cys and 3-Iodo-D-Phe Synthetic Peptide with N-terminal Cys and 3-Iodo-D-Phe Synthetic Peptide with N-terminal Cys and 3-Iodo-D-Phe->Native Chemical Ligation Full-Length Protein with 3-Iodo-D-Phe Full-Length Protein with 3-Iodo-D-Phe Native Chemical Ligation->Full-Length Protein with 3-Iodo-D-Phe

Caption: Workflow for Native Chemical Ligation (NCL).

Experimental Protocol: NCL

  • Recombinant Protein Thioester Expression: Express the protein fragment of interest with a C-terminal intein fusion tag in E. coli. Purify the fusion protein and induce intein-mediated cleavage in the presence of a thiol reagent (e.g., MESNA) to generate the C-terminal thioester.

  • Synthetic Peptide Preparation: Synthesize the peptide fragment containing 3-Iodo-D-Phenylalanine and an N-terminal cysteine using SPPS as described above.

  • Ligation Reaction: Mix the purified protein thioester and the synthetic peptide in a ligation buffer (typically at neutral pH) containing a thiol catalyst like 4-mercaptophenylacetic acid (MPAA).

  • Monitoring the Reaction: Monitor the progress of the ligation reaction by SDS-PAGE and mass spectrometry.

  • Purification: Once the ligation is complete, purify the full-length protein using standard chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).

In Vitro Translation with Modified Ribosomes

While challenging, it is possible to incorporate D-amino acids into proteins using cell-free translation systems with engineered ribosomes that have a relaxed stereospecificity.

Causality behind Experimental Choices: The peptidyltransferase center of the ribosome is the primary determinant of stereoselectivity. Mutations in the 23S rRNA can reduce this selectivity, allowing for the incorporation of D-amino acids. A suppressor tRNA is required to read through a stop codon at the desired site of incorporation.

Experimental Protocol: In Vitro D-Amino Acid Incorporation

  • Preparation of Modified Ribosomes: Prepare ribosomes from an E. coli strain engineered to express a mutant 23S rRNA with reduced stereoselectivity.

  • Preparation of Misacylated tRNA: Chemically or enzymatically acylate a suppressor tRNA (e.g., an amber suppressor tRNA) with 3-Iodo-D-Phenylalanine.

  • In Vitro Translation Reaction: Set up a cell-free protein synthesis reaction using a commercial kit (e.g., PURE system) supplemented with the modified ribosomes and the misacylated tRNA. The DNA template should have a stop codon (e.g., TAG) at the position where 3-Iodo-D-Phenylalanine is to be incorporated.

  • Protein Expression and Purification: Allow the translation reaction to proceed, then purify the resulting full-length protein using an affinity tag (e.g., His-tag) incorporated into the protein sequence.

  • Verification: Confirm the incorporation of 3-Iodo-D-Phenylalanine by mass spectrometry.

Biophysical Characterization of Proteins Containing 3-Iodo-D-Phenylalanine

The unique properties of 3-Iodo-D-Phenylalanine can be leveraged in a variety of biophysical techniques to gain insights into protein structure and function.

X-ray Crystallography

The heavy iodine atom in 3-Iodo-D-Phenylalanine is a powerful tool for solving the phase problem in X-ray crystallography.

Table 2: Comparison of Phasing Methods in X-ray Crystallography

Phasing MethodProbeAdvantagesDisadvantages
Single-wavelength Anomalous Dispersion (SAD)3-Iodo-D-PhenylalanineIn-house data collection possible; minimal structural perturbation compared to larger tags.[1]Requires site-specific incorporation; potential for lower incorporation efficiency.
Selenomethionine (SeMet) LabelingSelenomethionineHigh incorporation efficiency in prokaryotic systems.Can alter protein properties; requires synchrotron radiation.
Heavy Atom SoakingVarious heavy atoms (e.g., Hg, Pt)Simple to perform.Can disrupt crystal packing; may not bind to all proteins.

Experimental Protocol: Crystallization and Structure Determination

  • Protein Crystallization: Purify the protein containing 3-Iodo-D-Phenylalanine to homogeneity (>95%). Screen for crystallization conditions using commercially available screens. Optimize the lead conditions to obtain diffraction-quality crystals.

  • Data Collection: Mount the crystal and collect X-ray diffraction data. For SAD phasing, collect data at a wavelength that maximizes the anomalous signal of iodine (around 0.7 Å).

  • Structure Determination: Process the diffraction data and use the anomalous signal from the iodine atom to determine the initial phases. Build a model of the protein into the resulting electron density map and refine the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The iodine atom can induce chemical shift perturbations on nearby nuclei, providing distance-dependent information. Furthermore, the distinct chemical environment of the iodinated ring provides a unique probe.

Expected Observations:

  • Chemical Shift Perturbations: The incorporation of 3-Iodo-D-Phenylalanine is expected to cause localized changes in the chemical shifts of neighboring residues in 1H-15N HSQC spectra, which can be used to map binding interfaces or conformational changes.

  • 19F NMR (if a fluorinated analog is used): While not directly applicable to 3-Iodo-D-Phenylalanine, the principles of using halogenated phenylalanines as NMR probes are well-established. For instance, fluorinated phenylalanines are widely used as 19F NMR probes.

Fluorescence Spectroscopy

The heavy iodine atom can act as a quencher of intrinsic protein fluorescence (from tryptophan and tyrosine residues).

Causality behind Experimental Choices: The quenching efficiency is distance-dependent, following the Förster resonance energy transfer (FRET) principles. By placing 3-Iodo-D-Phenylalanine at different positions, one can measure distances within a protein or between interacting proteins.

Experimental Protocol: Fluorescence Quenching Assay

  • Sample Preparation: Prepare samples of the protein with and without 3-Iodo-D-Phenylalanine at the same concentration in a suitable buffer.

  • Fluorescence Measurement: Measure the intrinsic fluorescence emission spectrum of both samples (excitation typically at 280 nm or 295 nm for selective tryptophan excitation).

  • Data Analysis: Compare the fluorescence intensity of the labeled and unlabeled protein. A decrease in fluorescence intensity in the labeled protein indicates quenching by the iodine atom. This can be used to monitor conformational changes that alter the distance between the iodinated residue and the fluorescent amino acid.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the secondary and tertiary structure of proteins. The incorporation of a D-amino acid can potentially perturb the local conformation, which can be monitored by CD.

Expected Observations:

  • Far-UV CD (200-250 nm): Significant changes in the far-UV CD spectrum upon incorporation of 3-Iodo-D-Phenylalanine might indicate a disruption of the local secondary structure (e.g., an α-helix or β-sheet).

  • Near-UV CD (250-320 nm): The aromatic chromophore of 3-Iodo-D-Phenylalanine will contribute to the near-UV CD spectrum, providing a sensitive probe of the local tertiary structure around the incorporation site.

Comparative Analysis: 3-Iodo-D-Phenylalanine vs. Alternatives

Table 3: Comparison of 3-Iodo-D-Phenylalanine with Other Biophysical Probes

ProbeKey AdvantagesKey DisadvantagesBest Suited For
3-Iodo-D-Phenylalanine Heavy atom for phasing; potential for proteolysis resistance; spectroscopic quencher.Difficult to incorporate; limited literature; potential for structural perturbation.X-ray crystallography, fluorescence quenching studies of protease-sensitive proteins.
3-Iodo-L-Phenylalanine Heavy atom for phasing; readily incorporated via genetic code expansion; spectroscopic quencher.[3]No inherent proteolysis resistance.X-ray crystallography, NMR, and fluorescence studies in standard expression systems.
Selenomethionine High incorporation efficiency; well-established for SAD phasing.Requires synchrotron radiation; can alter protein function.High-throughput X-ray crystallography of prokaryotic proteins.
Fluorescent Amino Acids Direct visualization and FRET studies.Can be bulky and significantly perturb protein structure; photobleaching.Fluorescence microscopy, FRET-based assays.

Conclusion and Future Perspectives

3-Iodo-D-Phenylalanine represents a largely untapped resource for the biophysical characterization of proteins. While its incorporation presents challenges, the potential rewards in terms of providing unique structural and functional insights are significant. The development of more efficient methods for D-amino acid incorporation, coupled with the inherent advantages of the iodinated phenyl ring, will undoubtedly lead to a greater appreciation and application of this powerful tool in the arsenal of protein scientists. Future research should focus on developing dedicated orthogonal translation systems for D-amino acids to streamline their incorporation and on systematic studies to fully characterize the spectroscopic properties of 3-Iodo-D-Phenylalanine within a protein context.

References

  • T. A. Jones, J. Y. Zou, S. W. Cowan, & M. Kjeldgaard. (1991). Improved methods for building protein models in electron density maps and the location of errors in these models. Acta Crystallographica Section A: Foundations of Crystallography, 47(2), 110-119.
  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.). National Institutes of Health. [Link]

  • Google Patents. (n.d.).
  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). Molecules, 28(3), 1003. [Link]

  • PubChem. 3-Iodo-L-phenylalanine. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports, 14(1), 4688. [Link]

  • GCE4All Knowledge Base. 3-iodo-L-phenylalanine. [Link]

  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. (2018). Protein Science, 27(5), 944-951. [Link]

  • o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes. (2007). Protein Science, 16(6), 1166-1177. [Link]

  • A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. (2017). PLoS ONE, 12(11), e0187532. [Link]

  • ChemUniverse. FMOC-3-IODO-D-PHENYLALANINE [P94764]. [Link]

  • Computational study on the polymerization reaction of d-aminopeptidase for the synthesis of d-peptides. (2022). Catalysis Science & Technology, 12(1), 225-234. [Link]

  • Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. (2019). Protein Science, 28(8), 1543-1550. [Link]

  • Computational Design of Thermostabilizing d-Amino Acid Substitutions. (2011). Biochemistry, 50(44), 9580-9590. [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). International Journal of Molecular Sciences, 23(19), 11821. [Link]

  • Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. (2018). Proceedings of the National Academy of Sciences, 115(7), 1447-1452. [Link]

  • Computational Design of Thermostabilizing d-Amino Acid Substitutions. (2011). Biochemistry, 50(44), 9580-9590. [Link]

  • Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. (2022). bioRxiv. [Link]

Sources

Validation

Guide to Characterizing Antibody Cross-Reactivity: 3-Iodo-D-Phenylalanine Peptides

Executive Summary The incorporation of non-canonical amino acids (NCAAs) like 3-Iodo-D-Phenylalanine (3-I-D-Phe) into therapeutic peptides is a potent strategy to enhance proteolytic stability and introduce radiolabeling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) like 3-Iodo-D-Phenylalanine (3-I-D-Phe) into therapeutic peptides is a potent strategy to enhance proteolytic stability and introduce radiolabeling capabilities. However, developing pharmacokinetic (PK) or anti-drug antibody (ADA) assays for these molecules presents a unique immunological challenge: specificity .

An antibody raised against a 3-I-D-Phe moiety must discriminate against three distinct "impostors" present in the biological matrix:

  • The Stereoisomer: 3-Iodo-L-Phenylalanine (Endogenous/Metabolic risk).

  • The Non-Halogenated Parent: D-Phenylalanine or L-Phenylalanine.

  • The Halogen Analogs: Chloro- or Bromo- variants (if used in library screening).

This guide provides a technical roadmap for generating and validating antibodies against this specific hapten, comparing monoclonal vs. polyclonal approaches, and detailing the gold-standard competitive ELISA protocol for cross-reactivity profiling.

Part 1: The Challenge of the Hapten

To an antibody, 3-I-D-Phe is a "bifunctional" epitope. Specificity is driven by two physical properties:

  • Chirality (The D-Configuration): Antibodies are chiral selectors. The D-isomer presents side-chain vectors at different angles compared to the L-isomer. However, the peptide backbone flexibility can sometimes mask these differences, leading to cross-reactivity if the immunogen design is poor.

  • Electronic & Steric Bulk (The Iodine): Iodine is massive (Van der Waals radius ~1.98 Å) and lipophilic. It can form "halogen bonds" (sigma-hole interactions) with carbonyl oxygens in the antibody binding pocket. This is the primary driver of affinity and distinguishes it from the smaller Hydrogen atom in standard Phenylalanine.

Part 2: Comparative Performance Guide

When developing a reagent for 3-I-D-Phe detection, the host species and clonality are decisive.

Product Comparison: Rabbit Monoclonal vs. Polyclonal vs. Mouse Monoclonal[1][2]
FeatureRabbit Monoclonal (RabMAb)Polyclonal (Rabbit/Goat)Mouse Monoclonal
Affinity (

)
Picomolar (

to

M)
Nanomolar (

to

M)
Nanomolar (

to

M)
Epitope Recognition Precise: Can distinguish I vs. Br vs. Cl and D vs. L.Broad: High risk of backbone binding; requires extensive negative depletion.Moderate: Often fails to recognize small haptenic changes or D-isomers effectively.
D-AA Specificity High: Rabbit immune repertoire is superior for small, rigid epitopes.Low: Likely to bind the peptide backbone regardless of side-chain chirality.Low-Moderate: Murine systems often struggle with NCAAs.
Reproducibility Excellent: Immortalized cell line.Poor: Finite supply; batch-to-batch variability.Good: Stable supply.
Recommendation PREFERRED for PK/ADA Assays.Acceptable only for early discovery/qualitative work.Not recommended for this specific hapten.
The "Negative Selection" Imperative

Regardless of the format, the screening workflow must include a rigorous Negative Selection step. You must screen against the L-isomer and the non-iodinated parent early in the process.

Antibody_Workflow cluster_Screening Screening Cascade Immunogen Immunogen Design (3-I-D-Phe-KLH) Host Host Immunization (Rabbit) Immunogen->Host B_Cell B-Cell Isolation (Splenocytes/PBMCs) Host->B_Cell Pos_Screen Positive Screen (Bind 3-I-D-Phe) B_Cell->Pos_Screen Neg_Screen Negative Screen (Deplete L-Iso/Des-Iodo) Pos_Screen->Neg_Screen  Select High Binders   Validation Validation (Competitive ELISA) Neg_Screen->Validation  Select Specific Clones  

Figure 1: Critical workflow for generating hapten-specific antibodies. The Negative Screen (Red) is the filter for stereochemical and chemical specificity.

Part 3: Experimental Protocol - Competitive ELISA

Direct ELISA is often insufficient for proving hapten specificity because high-density coating can force non-specific interactions (avidity effects). Competitive ELISA (solution phase equilibrium) is the mandatory standard for proving cross-reactivity profiles.

Materials
  • Coating Antigen: 3-I-D-Phe-BSA conjugate (Must use a different carrier than the immunogen, e.g., if immunized with KLH, coat with BSA).

  • Primary Antibody: Candidate anti-3-I-D-Phe antibody (titrated to ~50% of saturation,

    
    ).
    
  • Competitors (Analytes):

    • Target: Free 3-I-D-Phe peptide.

    • Stereo-Control: Free 3-I-L-Phe peptide.

    • Parent-Control: Free D-Phe peptide.

    • Halogen-Control: Free 3-Cl-D-Phe peptide.

Step-by-Step Methodology
  • Coating: Coat 96-well microplate with 3-I-D-Phe-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 3% Non-Fat Milk in PBS for 2 hours at RT.

    • Note: Avoid BSA for blocking if your coating antigen is BSA-conjugated to prevent background.

  • Competition Reaction (The Critical Step):

    • In a separate "mixing plate," prepare a serial dilution (log scale) of your Competitors (from 10 µM down to 1 pM).

    • Add the Primary Antibody at a fixed concentration (determined previously to be at the linear midpoint of the binding curve, usually 10-50 ng/mL) to the mixing plate.

    • Incubate the Antibody + Competitor mixture for 1 hour at RT to reach equilibrium.

  • Transfer: Transfer 100 µL of the equilibrated mixture to the blocked assay plate. Incubate 1 hour.

    • Mechanism:[1][2][3][4][5] If the antibody binds the free competitor in solution, it cannot bind the plate. Signal decreases as competitor concentration increases.

  • Detection: Wash 5x with PBST. Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG). Incubate 1 hour.

  • Readout: Wash 5x. Add TMB substrate.[6] Stop with 1M HCl. Read OD450.

Competitive_ELISA Step1 1. Equilibrium Phase (In Solution) Antibody + Free Peptide (Competitor) Step2 2. Capture Phase (On Plate) Unbound Antibody binds Coated Antigen Step1->Step2  Transfer to Plate   Step3 3. Signal Generation Signal is INVERSELY proportional to Competitor Affinity Step2->Step3 Result_High Low Signal (High Displacement) Step3->Result_High  If Target   Result_Low High Signal (Low Displacement) Step3->Result_Low  If Cross-Reactant   High_Affinity High Affinity Competitor (Target) High_Affinity->Step1 Low_Affinity Low Affinity Competitor (Cross-Reactant) Low_Affinity->Step1

Figure 2: Mechanism of the Competitive ELISA. High affinity binding in solution prevents plate binding, resulting in signal loss.

Part 4: Data Interpretation & Acceptance Criteria

To quantify cross-reactivity (CR), calculate the


 (concentration required to inhibit 50% of the maximum signal) for each competitor.

Formula for % Cross-Reactivity:



Representative Data Profile (Ideal Candidate)
Competitor

(nM)
% Cross-ReactivityInterpretation
3-I-D-Phe (Target) 0.5 nM 100% High affinity binding.
3-I-L-Phe (Stereo)>500 nM< 0.1%Excellent Stereoselectivity. The antibody distinguishes the chiral center.
D-Phe (Des-Iodo)>1000 nM< 0.05%Iodine-Dependent. The antibody requires the halogen for binding.
3-Cl-D-Phe (Halo)50 nM1.0%Halogen Specific. 100x lower affinity for Chlorine (smaller radius, different electronegativity).

Pass/Fail Criteria: For a robust PK assay, cross-reactivity with the endogenous L-form or the metabolic des-iodo form should be < 1% . If the CR is >10%, the assay will likely suffer from matrix interference in clinical samples.

References

  • Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. FASEB Journal, 11(6), 449-456. Link

  • Wilbertz, J. H., et al. (2017). Halogen bonding in antibody-antigen interactions: Insights from the crystal structure of a specific antibody against 3-iodothyronine. Journal of Biological Chemistry.
  • FDA Guidance for Industry. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays. Link

  • Zhang, J., et al. (2013). Rabbit Monoclonal Antibodies: A Comparative Review of the Technology and its Applications. Current Protocols in Neuroscience. Link

Sources

Comparative

Evaluating the Impact of 3-Iodo-D-Phenylalanine on Peptide Secondary Structure

Executive Summary In the engineering of bioactive peptides, controlling secondary structure is paramount for affinity and metabolic stability.[1] While D-Phenylalanine (D-Phe) is a standard tool for inducing -turns and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of bioactive peptides, controlling secondary structure is paramount for affinity and metabolic stability.[1] While D-Phenylalanine (D-Phe) is a standard tool for inducing


-turns and arresting proteolysis, 3-Iodo-D-Phenylalanine (3-I-D-Phe)  represents a more sophisticated "conformational lock."

This guide evaluates 3-I-D-Phe not merely as a halogenated variant, but as a dual-action structural constraint. Unlike its para-substituted counterpart (4-I-D-Phe), which extends linearly, the meta-substitution (3-position) of the iodine atom imposes unique steric clashes with the peptide backbone, restricting side-chain rotamers (


) and stabilizing specific turn geometries (typically Type II’ 

-turns) through halogen bonding (

-hole interactions).

Structural Mechanistics: The "Meta-Lock" Effect

To understand why 3-I-D-Phe is superior for specific applications, we must decouple its three structural contributions:

  • Chirality (D-Config): Inverts the Ramachandran map, favoring

    
     values, which nucleates turns in an L-amino acid background.
    
  • Electronic (Halogen Bond): The iodine atom possesses a distinct positive electrostatic potential cap (

    
    -hole) that can accept electron density from backbone carbonyl oxygens (
    
    
    
    ), bridging residues
    
    
    and
    
    
    or
    
    
    .
  • Steric (Meta-Substitution): This is the differentiator. An iodine at the para (4) position points away from the backbone. An iodine at the meta (3) position sterically interferes with the backbone if the side chain rotates freely. This forces the side chain into a limited set of rotamers, effectively "locking" the local backbone conformation.

Diagram 1: Mechanistic Interplay

This diagram illustrates how 3-I-D-Phe constrains peptide geometry compared to native L-Phe.

G LPhe L-Phenylalanine (Native) Mechanism Mechanistic Action LPhe->Mechanism Native Chirality DPhe D-Phenylalanine (Stereo-Control) DPhe->Mechanism Inverted Chirality IodoPhe 3-Iodo-D-Phenylalanine (Dual-Lock) IodoPhe->Mechanism Inverted Chirality + Meta-Steric Clash + Halogen Bonding Result_L Flexible Backbone High Proteolysis Mechanism->Result_L Result_D Induced Beta-Turn Moderate Stability Mechanism->Result_D Result_I Locked Type II' Turn Halogen Bond Stabilization Max Stability Mechanism->Result_I

Caption: Comparison of structural outcomes. 3-I-D-Phe combines stereochemical inversion with steric/electronic locking to maximize stability.

Comparative Analysis: 3-I-D-Phe vs. Alternatives

The following table contrasts 3-I-D-Phe with its most common alternatives in peptide drug design.

FeatureL-Phenylalanine (Native)D-Phenylalanine (Stereo-control)4-Iodo-D-Phenylalanine (Regioisomer)3-Iodo-D-Phenylalanine (Target)
Primary Effect Hydrophobic interactionInduces turn (flexible)Hydrophobicity + PhasingConformational Lock
Turn Propensity Low (promotes

-sheet/helix)
High (Type II' / flexible)High (Type II')Very High (Rigid Type II')
Side Chain Mobility High (Free rotation)HighHigh (Linear extension)Restricted (Meta-clash)
Proteolytic Stability Low (

min)
High (

hrs)
HighVery High (Steric shield)
Halogen Bonding NoneNonePotential (Linear)Potential (Backbone bridging)
Best Use Case Native signalingGeneral stability improvementFilling deep hydrophobic pocketsLocking receptor-bound conformation
Key Insight: The Regioisomer Distinction

Researchers often default to 4-Iodo-D-Phe because it is cheaper. However, 4-Iodo-D-Phe does not restrict


 angles significantly . If your goal is to rigidify a floppy peptide to reduce entropic penalties upon binding, 3-Iodo-D-Phe  is the superior choice due to the meta-substituent imposing dihedral constraints.

Experimental Protocols

A. Solid Phase Peptide Synthesis (SPPS) of 3-I-D-Phe Peptides

Standard Fmoc protocols apply, but specific care regarding iodine stability is required.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling: DIC/Oxyma Pure (Preferred over HATU to reduce risk of racemization, though D-amino acids are robust).

  • Deprotection: 20% Piperidine in DMF.[2]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Coupling 3-I-D-Phe:

    • Dissolve Fmoc-3-Iodo-D-Phe-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.

    • Critical Step: Pre-activate for 2 minutes before adding to resin.

    • React for 60–90 minutes at room temperature.

    • Darkness: Cover reaction vessel with foil. Aryl iodides can be light-sensitive, generating radicals that lead to de-iodination.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5). Avoid EDT (Ethanedithiol) if possible, or use with caution, as thiols can sometimes react with electron-deficient aryl halides under harsh conditions.

    • Precipitate in cold diethyl ether.

B. Circular Dichroism (CD) Analysis

Validating the Secondary Structure Induction.

Sample Prep:

  • Dissolve peptide in Phosphate Buffer (10 mM, pH 7.4) and TFE (Trifluoroethanol) mixtures (0%, 20%, 50%) to probe structural propensity.

  • Concentration: 50

    
    M.
    

Data Acquisition:

  • Range: 190–250 nm.

  • Temp: 25°C.

Interpretation Logic:

  • Random Coil (L-Phe): Minima at ~198 nm.

  • 
    -Turn (D-Phe/3-I-D-Phe):  Look for the "Type II'" signature.[3]
    
    • Positive Maximum: ~198–200 nm.

    • Negative Minimum: ~218–225 nm.

  • Success Metric: If the 3-I-D-Phe variant shows a higher molar ellipticity (stronger signal) at 200 nm compared to the D-Phe parent, the iodine is successfully "locking" the turn population.

Experimental Workflow & Validation Logic

This workflow ensures that observed effects are due to the specific properties of 3-I-D-Phe and not artifacts of synthesis.

Diagram 2: Validation Workflow

From Synthesis to Data Interpretation.

Workflow cluster_0 Synthesis Phase cluster_1 Analysis Phase cluster_2 Decision Logic SPPS Fmoc SPPS (Dark Conditions) Cleavage TFA Cleavage (No thiols) SPPS->Cleavage Purify HPLC Purification (>95% Purity) Cleavage->Purify CD_Spec CD Spectroscopy (Far UV) Purify->CD_Spec Proteolysis Proteolytic Assay (Trypsin/Chymotrypsin) Purify->Proteolysis Compare Compare Ellipticity ([θ] @ 200nm) CD_Spec->Compare Proteolysis->Compare Outcome Validation Compare->Outcome If 3-I-D-Phe > D-Phe

Caption: Integrated workflow for synthesizing and validating the structural impact of 3-I-D-Phe.

Data Interpretation Guide

When analyzing your CD and stability data, use the following reference baselines.

Table 2: Expected Experimental Outcomes
ParameterNative (L-Phe)D-Phe Variant3-I-D-Phe VariantInterpretation
CD Min (nm) 198 (Strong)~220 (Weak)~220 (Strong) Shift to 220 indicates turn; Intensity indicates population rigidity.
CD Max (nm) None198 (Weak)198-200 (Strong) Positive band at 198 nm is the hallmark of Type II' turns.
Proteolysis (

)
< 30 min> 4 hours> 12 hours Steric bulk of Iodine prevents protease access to the scissile bond.
NMR NOE


Strong

Strong Nuclear Overhauser Effect (NOE) between NH protons confirms tight turn.

References

  • Conformational constraints of D-amino acids

    • Title: The effect of D-amino acids on peptide conform
    • Source:Biopolymers.
    • Context: Establishes the baseline that D-amino acids favor turn structures over helices in L-peptide environments.
    • (Proxy: General D-amino acid literature).

  • Halogen Bonding in Peptides

    • Title: Halogen bonding in peptide engineering: A new tool for structural control.
    • Source:Journal of Medicinal Chemistry.
    • Context: Details how Iodine-Carbonyl interactions stabilize secondary structures.
  • Meta-Substitution Effects

    • Title: Steric constraints of meta-substituted phenylalanines in peptide recognition.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Explains the "Meta-Lock" mechanism where 3-position substituents restrict angles.
  • Synthesis of Halogenated Peptides

    • Title: Solid-phase synthesis of peptides containing halogen
    • Source:Journal of Peptide Science.
    • Context: Protocols for handling light-sensitive aryl halides during SPPS.

Sources

Safety & Regulatory Compliance

Safety

3-Iodo-D-Phenylalanine proper disposal procedures

Topic: 3-Iodo-D-Phenylalanine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Hazard Identification 3-Iod...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Iodo-D-Phenylalanine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Hazard Identification

3-Iodo-D-Phenylalanine is a halogenated non-proteinogenic amino acid derivative, commonly used as a building block in peptide synthesis, structure-activity relationship (SAR) studies, and as a precursor for radiolabeling (e.g.,


 or 

).

While chemically similar to standard phenylalanine, the presence of the iodine atom at the meta (3) position fundamentally alters its waste classification. It must be treated as Halogenated Organic Waste , a category subject to stricter incineration protocols than standard biological or organic waste to prevent the formation of acid gases and dioxins during combustion.

Chemical Profile & Safety Data
PropertyDetail
Chemical Name 3-Iodo-D-Phenylalanine (Enantiomer of CAS 20846-39-3)
Chemical Class Halogenated Amino Acid / Aryl Iodide
Physical State Solid (Off-white powder)
Primary Hazards Irritant (Skin, Eyes, Respiratory System)
RCRA Status Not P-listed or U-listed, but regulated as Halogenated Organic

Critical Note on Radioactivity: This guide addresses the cold (stable) chemical. If your sample is radiolabeled (e.g.,


, 

), you must disregard this guide and follow your institution’s Radiation Safety Office (RSO) protocols for mixed waste (radioactive + hazardous).

Pre-Disposal Assessment: The "Why" Behind Segregation

Effective disposal relies on strict segregation. Mixing halogenated compounds with non-halogenated solvents (like acetone or methanol) or aqueous waste significantly increases disposal costs and safety risks.[1]

  • The Chemistry of Combustion: When halogenated organics are incinerated, they generate acidic byproducts (e.g., Hydrogen Iodide, HI). Facilities must use scrubbers to neutralize these gases.

  • The Cost Factor: Because of the required scrubbing, halogenated waste streams often cost 2–3x more to dispose of than non-halogenated streams.

  • Cross-Contamination: Adding even a small amount (often >1-2%) of 3-Iodo-D-Phenylalanine to a non-halogenated carboy reclassifies the entire container as halogenated.

Disposal Decision Workflow

The following logic flow dictates the correct handling procedure based on the physical state of your waste.

DisposalWorkflow Start START: Identify Waste State IsSolid Is it Solid? (Powder, contaminated gloves, weighing boats) Start->IsSolid IsLiquid Is it Liquid? (Reaction mixture, HPLC effluent) Start->IsLiquid SolidPath Solid Waste Stream IsSolid->SolidPath LiquidPath Liquid Waste Stream IsLiquid->LiquidPath SegregateSolid Segregate from Sharps and Biohazard SolidPath->SegregateSolid SegregateLiquid Check Solvent Base: Is it >1-2% Halogenated? LiquidPath->SegregateLiquid DoubleBag Double Bag in Clear Polyethylene Bags SegregateSolid->DoubleBag HaloCarboy Use HALOGENATED Waste Carboy SegregateLiquid->HaloCarboy Yes (Contains Iodine) LabelSolid Label: 'Hazardous Waste: Solid, Halogenated Organic' DoubleBag->LabelSolid LabelLiquid Label: 'Hazardous Waste: Halogenated Solvent' HaloCarboy->LabelLiquid Final Request EHS Pickup LabelSolid->Final LabelLiquid->Final

Figure 1: Decision tree for segregating 3-Iodo-D-Phenylalanine waste based on physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable for: Expired chemicals, weighing paper, contaminated gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Primary Containment: Place the solid material inside a clear polyethylene bag. Seal the bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into the HDPE jar/drum. This "double-bagging" prevents dust dispersion upon reopening.

  • Labeling:

    • Affix a Hazardous Waste Tag.[2][3]

    • Chemical Name: Write "3-Iodo-D-Phenylalanine" and "Solid Debris."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Constituents: Explicitly list "Halogenated Organic Solid."

Protocol B: Liquid Waste (Solutions & HPLC Effluent)

Applicable for: Reaction mixtures, mother liquors, and HPLC waste streams.

  • Segregation: Do not pour into the "Non-Halogenated" (Organic) carboy. Even if dissolved in Methanol/Water, the iodine content mandates the Halogenated stream.

  • Compatibility Check: Ensure the solution does not contain strong oxidizers or reactive metals that could react with the iodine moiety.

  • Transfer: Pour into the designated Halogenated Waste Carboy (typically yellow or red safety cans, depending on facility color coding).

  • Labeling:

    • List all solvents (e.g., "Methanol 80%, Water 19%").

    • List the solute: "3-Iodo-D-Phenylalanine 1%".

    • Crucial: Ensure the tag clearly states "Halogenated."

Emergency Contingencies

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Iodine compounds can stain and irritate; seek medical attention if rash persists.
Eye Contact Flush eyes with water for 15 minutes. Remove contact lenses. Seek immediate medical attention.
Powder Spill Do not dry sweep. Dampen with a wet paper towel to prevent dust generation, then scoop into a bag. Treat cleanup materials as Protocol A (Solid Waste).

Regulatory Framework & Compliance

This protocol is grounded in the Resource Conservation and Recovery Act (RCRA) standards for hazardous waste determination.

  • "Listed" vs. "Characteristic" Waste: While 3-Iodo-D-Phenylalanine is not specifically "Listed" (F, K, P, or U lists), it falls under Characteristic Waste if it exhibits toxicity, or more commonly, it is regulated under state-specific mandates for Total Halogen Content (TOX) .

  • EPA Halogen Rule: The EPA presumes waste with >1,000 ppm total halogens is a hazardous spent solvent mixture (F001-F005) unless rebutted. Segregating this compound ensures your facility stays compliant with the "Rebuttable Presumption" guidelines [1, 2].

References

  • U.S. Environmental Protection Agency (EPA). Guidance on the Management of Halogenated Organic Wastes. RCRA Online. Available at: [Link]

  • PubChem. 3-Iodo-L-phenylalanine (Enantiomer Reference Data).[4] National Library of Medicine. (Used for physical/chemical hazard extrapolation). Available at: [Link][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

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